Irak4-IN-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)-2-pyridinyl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |
InChI Key |
QMGKOHZOWUGQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of IRAK4-IN-26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the signaling pathways involved, quantitative biochemical and cellular data, and the experimental protocols used to characterize this inhibitor.
Introduction to IRAK4 and its Role in Inflammatory Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins, primarily MyD88, which in turn recruits and activates IRAK4.[2]
IRAK4's function is twofold: it possesses essential kinase activity and also serves as a scaffold protein.[3] These dual roles are fundamental for the assembly of the "Myddosome," a multiprotein signaling complex.[2][3] Within the Myddosome, IRAK4 phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the activation of TRAF6, TAK1, and ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[4] This cascade results in the production of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of inflammation.[3][5] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 an attractive therapeutic target.[1]
This compound: A Potent and Selective Inhibitor
This compound, also referred to as Compound 26 in the scientific literature, is a cell-permeable indolo[2,3-c]quinoline derivative that acts as a highly potent and selective inhibitor of IRAK4.[6]
Mechanism of Action
The primary mechanism of action for the majority of IRAK4 inhibitors, including likely this compound, is competitive inhibition at the ATP-binding site of the kinase.[7] By occupying this pocket, the inhibitor prevents the binding of ATP, which is necessary for the phosphotransferase activity of IRAK4. This blockade of kinase activity prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1.[8] Consequently, the entire downstream signaling cascade is inhibited, leading to a reduction in the production of inflammatory mediators.[5] While IRAK4 also has a scaffolding function, kinase inhibitors primarily target its enzymatic activity.[3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 | Assay Type | Reference |
| IRAK4 | 94 pM | Biochemical Kinase Assay | [6] |
| IRAK1 | 65 nM | Biochemical Kinase Assay | [6] |
Table 2: Cellular Activity and Physicochemical Properties of this compound
| Cellular Activity | Effect |
| Cytokine Inhibition (Human Monocytes) | Blocks R848-induced TNF-α and IL-6 production. |
| Cytokine Inhibition (Mice) | Inhibits LPS-induced TNF-α production (at 100 mg/kg). |
| Cell Permeability | Cell permeable.[6] |
| Metabolic Stability | Excellent microsomal stability. |
| Aqueous Solubility | 100 µg/mL at pH 7.4. |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM |
| ABL | <10 |
| ALK | <10 |
| AurA | <10 |
| AurB | <10 |
| CAMK2D | <10 |
| CDK2 | <10 |
| CHK1 | <10 |
| FES | <10 |
| FLT3 | <10 |
| GSK3B | <10 |
| IKKβ | <10 |
| INSR | <10 |
| JNK1 | <10 |
| LCK | <10 |
| MAP4K4 | <10 |
| MAPKAPK2 | <10 |
| MEK1 | <10 |
| p38α | <10 |
| p70S6K | <10 |
| PKA | <10 |
| PKCα | <10 |
| PLK1 | <10 |
| ROCK2 | <10 |
| RSK1 | <10 |
| SYK | <10 |
| TAK1 | <10 |
| ZAP70 | <10 |
| Data represents a high degree of selectivity over a panel of 27 other kinases. |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway and inhibition by this compound.
Experimental Workflow: Biochemical Kinase Assay
The potency of this compound is typically determined using a biochemical kinase assay, such as a LanthaScreen™ Eu Kinase Binding Assay. The workflow for this type of assay is depicted below.
Caption: Workflow for a LanthaScreen™ biochemical kinase assay.
Detailed Experimental Protocols
The following are representative protocols for the types of assays used to characterize this compound.
IRAK4 Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 value of this compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen™ Eu-anti-tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well microplates
-
FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:4 serial dilutions. Further dilute the compound solutions in kinase buffer to achieve the desired final concentrations in the assay.
-
Reagent Preparation:
-
Prepare a 3X solution of IRAK4 kinase and Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the diluted this compound or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the 3X IRAK4 kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X kinase tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) following excitation at approximately 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Inhibition of R848-Induced Cytokine Production in Human Monocytes
Objective: To measure the ability of this compound to inhibit the production of TNF-α and IL-6 in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
R848 (TLR7/8 agonist)
-
This compound
-
DMSO
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Plating: Seed human monocytes in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with R848 (e.g., at a final concentration of 1 µg/mL) for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the R848-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Assay: Inhibition of LPS-Induced TNF-α Production in Mice
Objective: To assess the in vivo efficacy of this compound in a mouse model of endotoxemia.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for mouse TNF-α
Procedure:
-
Compound Administration: Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
LPS Challenge: After a specified pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood Collection: At the time of peak TNF-α production (typically 1.5-2 hours post-LPS challenge), collect blood samples from the mice.
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the serum or plasma samples using a mouse TNF-α ELISA kit.
-
Data Analysis: Compare the TNF-α levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
Conclusion
This compound is a highly potent and selective inhibitor of IRAK4 kinase activity. By targeting a key node in the TLR and IL-1R signaling pathways, it effectively blocks the production of pro-inflammatory cytokines in both biochemical and cellular assays, as well as in a preclinical in vivo model. The data and protocols presented in this guide provide a comprehensive understanding of its mechanism of action and a foundation for its further investigation and development as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Beneficial Dysregulation of the Time Course of Inflammatory Mediators in Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Factor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. TLR8-mediated activation of human monocytes inhibits TL1A expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IRAK4-IN-26: A Technical Guide for Researchers
An In-depth Technical Guide on the Potent and Selective IRAK4 Inhibitor
This guide provides a comprehensive technical overview of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IRAK4 signaling pathway in inflammatory and autoimmune diseases.
Core Compound Information
This compound is a cell-permeable indolo[2,3-c]quinoline derivative that demonstrates high potency and selectivity for IRAK4. Its development was first reported by Tumey, L.N., et al. in Bioorganic & Medicinal Chemistry Letters in 2014.
| Property | Value |
| Chemical Name | Not explicitly stated in publicly available documents. It is referred to as "Compound 26" in the primary literature. |
| Molecular Formula | C₂₅H₂₇N₅O₂ |
| Appearance | Pale yellow powder |
| Solubility | Aqueous solubility of 100 µg/ml at pH 7.4; Soluble in DMSO at 50 mg/mL. |
| Primary Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) |
| Potency (IC₅₀) | 94 pM against IRAK4. |
| Selectivity | Displays significantly reduced potency against IRAK1 (IC₅₀ = 65 nM) and high selectivity over a panel of 27 other kinases. |
| Biological Activity | Blocks R848-induced TNF-α and IL-6 production in primary human monocytes and inhibits LPS-induced TNF-α production in mice at a dose of 100 mpk. |
Mechanism of Action and Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as an essential upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
This compound, as a potent inhibitor of IRAK4's kinase activity, blocks this signaling cascade at an early and critical juncture. By preventing the phosphorylation of downstream targets, it effectively suppresses the production of inflammatory mediators.
An In-depth Technical Guide to Irak4-IN-26: Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Irak4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It details the compound's structure and properties, its mechanism of action within the IRAK4 signaling pathway, and standardized protocols for its biochemical and cellular evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile, is a small molecule inhibitor belonging to the indolo[2,3-c]quinoline class of compounds.
Chemical Structure:
-
IUPAC Name: 2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile
-
CAS Number: 1604034-71-0
-
Molecular Formula: C₂₅H₂₇N₅O₂
-
Molecular Weight: 429.52 g/mol
(A 2D chemical structure diagram would be presented here in a whitepaper format.)
Quantitative Data Summary
The following tables summarize the key biochemical, cellular, and physicochemical properties of this compound and provide a comparison with other known IRAK4 inhibitors.
Table 1: Biochemical and Cellular Potency of Selected IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound | IRAK4 | Biochemical | 94 pM | N/A | |
| IRAK1 | Biochemical | 65 nM | N/A | ||
| R848-induced TNF-α/IL-6 | Cellular | - | Primary Human Monocytes | ||
| PF-06650833 | IRAK4 | Biochemical | 0.52 nM | N/A | [1] |
| BAY-1834845 | IRAK4 | Biochemical | 3.55 nM | N/A | [1] |
| Emavusertib (CA-4948) | IRAK4 | Biochemical | - | - | [2] |
| KT-474 (Degrader) | IRAK4 Degradation | Cellular | DC50 = 0.88 nM | THP-1 cells | [3] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Conditions | Reference |
| Aqueous Solubility | 100 µg/mL | pH 7.4 | |
| DMSO Solubility | 50 mg/mL | - | |
| Microsomal Stability | Excellent | - | |
| CYP Inhibition | Minimal | Cyp2C9, 2D6, 3A4 | |
| In Vivo Efficacy | Inhibits LPS-induced TNF-α | 100 mpk in mice |
Mechanism of Action and Signaling Pathway
IRAK4 is a critical serine/threonine kinase that functions as a central node in the MyD88-dependent signaling pathway, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, MyD88 is recruited, leading to the formation of the "Myddosome" complex, which includes IRAK4 and IRAK1/2. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by targeting the kinase activity of IRAK4, thereby blocking this inflammatory cascade.
Experimental Protocols
The following are detailed methodologies for the biochemical and cellular characterization of IRAK4 inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to determine the in vitro potency of an inhibitor against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[4]
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for IRAK4, e.g., 25 µM), and the substrate (MBP).
-
Add 12.5 µL of the master mix to each well.
-
-
Enzyme Addition:
-
Dilute the recombinant IRAK4 enzyme in the kinase assay buffer to the desired concentration.
-
Initiate the kinase reaction by adding 10 µL of the diluted IRAK4 enzyme to each well.
-
For the "no enzyme" control wells, add 10 µL of kinase assay buffer without the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40-45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for another 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data with the positive control (vehicle-treated) set to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of Cytokine Production in Human PBMCs
This protocol measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in primary human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR agonist.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound or other test compounds
-
Lipopolysaccharide (LPS) or R848 (TLR4 and TLR7/8 agonists, respectively)
-
ELISA kit for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS (e.g., 10 ng/mL final concentration) or R848 (e.g., 1 µM final concentration) in cell culture medium.
-
Add the TLR agonist to the wells to stimulate cytokine production.
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle-treated stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Experimental Workflow
The evaluation of a novel IRAK4 inhibitor typically follows a structured workflow, progressing from initial biochemical characterization to more complex cellular and in vivo models.
References
The Discovery and Synthesis of Irak4-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1] Its crucial role in inflammatory responses has made it an attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Irak4-IN-26, a potent and selective inhibitor of IRAK4.
Discovery and Optimization
This compound, also referred to as compound 26 in the scientific literature, is a potent inhibitor belonging to the indolo[2,3-c]quinoline class.[3] The discovery of this compound was the result of a medicinal chemistry effort to optimize a series of IRAK4 inhibitors, with a focus on improving potency, selectivity, and pharmaceutical properties.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its activity.
| Parameter | Value | Reference |
| Compound Name | This compound (Compound 26) | [3] |
| Chemical Class | Indolo[2,3-c]quinoline | [3] |
| Molecular Formula | C₂₅H₂₇N₅O₂ | |
| Molecular Weight | 429.51 g/mol |
Table 1: Physicochemical Properties of this compound
| Assay Type | Target | IC₅₀ | Reference |
| Biochemical Kinase Assay | IRAK4 | 94 pM | |
| Biochemical Kinase Assay | IRAK1 | 65 nM | |
| Cellular Assay (R848-induced TNF-α production) | Human Monocytes | Low nM range | [4] |
| Cellular Assay (LPS-induced TNF-α production) | Murine Model | Effective at 100 mg/kg |
Table 2: In Vitro and In Vivo Activity of this compound
Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that involves TRAF6 and ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory genes.[5][6]
Synthesis
The synthesis of this compound is based on the general scheme for indolo[2,3-c]quinoline inhibitors. The core scaffold is constructed through a series of reactions, followed by the introduction of side chains to optimize potency and pharmacokinetic properties. The detailed experimental protocol is described in the supplementary information of the reference publication.[4]
Experimental Protocols
IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as substrate
-
ATP
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).
-
Add 2 µl of IRAK4 enzyme solution (e.g., 7.5 nM final concentration).
-
Add 2 µl of a substrate/ATP mix (e.g., 0.1 µg/µL MBP and 10 µM ATP final concentrations).
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
R848-Induced TNF-α Production in Human Monocytes
This cellular assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to a TLR7/8 agonist.
Materials:
-
Primary human monocytes or a human monocytic cell line (e.g., THP-1)
-
R848 (TLR7/8 agonist)
-
This compound (or test compound)
-
Cell culture medium
-
ELISA kit for human TNF-α
Procedure:
-
Plate the monocytes at a suitable density in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with R848 (e.g., 1 µg/ml) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value of this compound for the inhibition of TNF-α production.
LPS-Induced TNF-α Production in a Murine Model
This in vivo assay evaluates the efficacy of this compound in a mouse model of inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for drug administration
-
ELISA kit for mouse TNF-α
Procedure:
-
Administer this compound (e.g., 100 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, challenge the mice with an injection of LPS.
-
At the peak of the inflammatory response (e.g., 1.5-2 hours post-LPS), collect blood samples.
-
Prepare serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using a specific ELISA kit.
-
Compare the TNF-α levels in the treated group to the vehicle control group to determine the in vivo efficacy.
Experimental Workflow
The discovery and evaluation of this compound typically follows a structured workflow from initial screening to in vivo testing.
Conclusion
This compound has emerged as a highly potent and selective inhibitor of IRAK4, demonstrating significant activity in both biochemical and cellular assays, as well as in a preclinical model of inflammation. Its discovery and characterization provide a valuable tool for further research into the role of IRAK4 in various diseases and a promising starting point for the development of novel therapeutics for inflammatory and autoimmune disorders. The detailed methodologies and data presented in this guide are intended to support researchers in the fields of drug discovery and immunology in their efforts to advance the understanding and therapeutic targeting of the IRAK4 signaling pathway.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and optimization of indolo[2,3-c]quinoline inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]
A Technical Guide to IRAK4-IN-26 and its Role in Toll-like Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of IRAK4-IN-26 in the context of Toll-like Receptor (TLR) signaling. It covers the fundamental aspects of the TLR pathway, the mechanism of action of this compound, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an inflammatory response.[1] Upon activation, most TLRs (with the exception of TLR3) recruit the adaptor protein MyD88.[1][2][3] This initiates the assembly of a multi-protein signaling complex known as the Myddosome, which consists of MyD88, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and either IRAK1 or IRAK2.[4][5][6][7]
IRAK4, a serine/threonine kinase, is considered the "master IRAK" as it sits at the apex of this signaling cascade and is indispensable for IL-1R/TLR signaling.[2] Upon recruitment to the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its full activation.[1][8][9] Activated IRAK1 recruits TRAF6, which ultimately leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][8] This cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, which are essential for clearing infections but can be detrimental in chronic inflammatory and autoimmune diseases. The critical kinase activity of IRAK4 in these processes makes it a highly attractive therapeutic target for a range of diseases, including rheumatoid arthritis, lupus, and certain cancers.[2][4][10][11]
This compound: A Potent and Selective Inhibitor
This compound is a cell-permeable small molecule inhibitor belonging to the indolo[2,3-c]quinoline class of compounds. It is designed to selectively target the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling cascade. By competitively binding to the ATP pocket of IRAK4, it prevents the phosphorylation of its substrates, offering a powerful tool for both studying the intricacies of TLR signaling and for the development of novel anti-inflammatory therapeutics.[4]
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to produce an effect) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). This compound has demonstrated high potency and selectivity for IRAK4.
| Compound | Target | IC50 | Notes |
| This compound (Compound 26) | IRAK4 | 94 pM | Highly potent inhibitor. |
| IRAK1 | 65 nM | Displays over 690-fold selectivity for IRAK4 over IRAK1. | |
| PF-06650833 | IRAK4 | 0.2 nM - 0.52 nM | A potent IRAK4 inhibitor in clinical development.[12][13] |
| BAY-1834845 | IRAK4 | 3.55 nM | An IRAK4 inhibitor that has been evaluated in clinical trials.[12] |
| CA-4948 (Emavusertib) | IRAK4 | < 50 nM | An IRAK4 inhibitor being investigated for hematologic malignancies.[14] |
| BMS-986126 | IRAK4 | 5.3 nM | An IRAK4 inhibitor developed by Bristol Myers Squibb.[14] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action of this compound in TLR Signaling
This compound functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the IRAK4 kinase domain, preventing the enzyme from binding ATP and transferring a phosphate group to its substrates. This targeted inhibition disrupts the TLR signaling cascade at a critical early step.
The key consequences of IRAK4 inhibition by this compound are:
-
Prevention of IRAK4 Autophosphorylation: The initial activation step of IRAK4 is blocked.[9]
-
Inhibition of IRAK1 Phosphorylation and Activation: Without active IRAK4, IRAK1 is not phosphorylated and cannot propagate the signal downstream.[1][9]
-
Blockade of Downstream Signaling: The inhibition of the IRAK4/IRAK1 module prevents the activation of TRAF6 and the subsequent activation of NF-κB and MAPK pathways.
-
Suppression of Pro-inflammatory Cytokine Production: As a result, the transcription and release of key inflammatory mediators like TNF-α and IL-6 are significantly reduced.
This precise mechanism allows for the potent suppression of inflammatory responses driven by MyD88-dependent TLRs.
Visualizing the Impact: TLR Signaling Pathway
The following diagram illustrates the MyD88-dependent TLR signaling pathway and highlights the point of intervention by this compound.
Caption: MyD88-dependent TLR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of IRAK4 inhibitors like this compound involves a series of biochemical and cell-based assays.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., synthetic peptide derived from IRAK1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or Transcreener® ADP² FI Assay (BellBrook Labs) for detection[15][16]
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer.
-
In a 384-well plate, add the kinase assay buffer, the diluted this compound, and the recombinant IRAK4 enzyme.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[15]
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ or Transcreener® system according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme).
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
This assay assesses the functional consequence of IRAK4 inhibition in a biologically relevant context.
Objective: To measure the effect of this compound on TLR-induced cytokine production in human primary cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
TLR agonist: R848 (Resiquimod, TLR7/8 agonist) or LPS (Lipopolysaccharide, TLR4 agonist)
-
This compound dissolved in DMSO
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 1 µM R848 or 100 ng/mL LPS) for 18-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.
This method is used to directly observe the inhibition of phosphorylation of downstream signaling proteins.
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like IKKα/β.
Materials:
-
Cell line responsive to TLR stimulation (e.g., OCI-LY10, TMD8, or THP-1 cells)[17]
-
Cell culture medium and reagents
-
TLR agonist (e.g., LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IKKα/β, anti-total IKKβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Methodology:
-
Culture cells to an appropriate density.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate with a TLR agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Determine protein concentration in the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IKKα/β) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total IKKβ and β-actin as loading controls.
Visualizing the Process: Experimental Workflow
The following diagram outlines the workflow for the cellular cytokine production assay.
Caption: Workflow for a cellular cytokine production assay to test IRAK4 inhibitors.
Conclusion and Future Perspectives
This compound serves as a quintessential tool for dissecting the role of IRAK4 kinase activity in TLR-mediated immunity. Its high potency and selectivity allow for precise interrogation of this signaling pathway. The data generated using such inhibitors confirms that the kinase function of IRAK4 is a critical control point for the innate immune response, making it a compelling target for therapeutic intervention.
The development of IRAK4 inhibitors is a rapidly advancing field, with several compounds progressing through clinical trials for autoimmune diseases and hematological malignancies.[10][14] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and exploring their efficacy in a wider range of inflammatory conditions and cancers. Furthermore, the emergence of IRAK4-targeting degraders (PROTACs) offers an alternative strategy that eliminates both the kinase and scaffolding functions of the protein, potentially providing a more profound and durable therapeutic effect.[17] The continued study of IRAK4 and the development of novel modulators like this compound hold immense promise for the future of medicine.
References
- 1. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. On demand MyD88 oligomerization is controlled by IRAK4 during Myddosome signaling [zenodo.org]
- 7. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe Irak4-IN-26: A Comprehensive Technical Guide for IRAK4-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Irak4-IN-26, a potent and selective chemical probe for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its pivotal role in propagating inflammatory signals has made it a highly attractive target for the development of novel therapeutics for a range of autoimmune diseases, inflammatory disorders, and cancers. This document summarizes the key quantitative data, detailed experimental protocols, and the underlying biological pathways relevant to the use of this compound as a tool for IRAK4 research and drug development.
Core Data Presentation
The following tables provide a consolidated view of the key quantitative parameters of this compound, also referred to as Compound 26 in the scientific literature.
Table 1: Physicochemical and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Chemical Name | Indolo[2,3-c]quinoline derivative | [1] |
| CAS Number | 1604034-71-0 | [1] |
| Molecular Formula | C₂₅H₂₇N₅O₂ | [1] |
| Molecular Weight | 429.51 | [1] |
| IRAK4 IC₅₀ | 94 pM | [1] |
| IRAK1 IC₅₀ | 65 nM | [1] |
| Aqueous Solubility (pH 7.4) | 100 µg/mL | [1] |
Table 2: Cellular and In Vivo Activity of this compound
| Assay | Endpoint | Activity | Reference |
| R848-induced Cytokine Production | TNF-α and IL-6 release in primary human monocytes | Inhibition | [1] |
| LPS-induced Inflammation | TNF-α production in mice | Inhibition (100 mpk) | [1] |
IRAK4 Signaling Pathway
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs (except TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited to the receptor's Toll/Interleukin-1 receptor (TIR) domain. MyD88 then recruits IRAK4 through interactions between their respective death domains (DDs), initiating the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation event activates the E3 ubiquitin ligase TRAF6, which in turn activates downstream kinases such as TAK1, leading to the activation of the NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
IRAK4 Enzymatic Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, 20 mM DTT)
-
ATP
-
Peptide substrate (e.g., Ezrin/Radixin/Moesin peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Stop buffer (50 mM EDTA, pH 8)
-
Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody against the substrate
-
Europium-labeled secondary antibody
-
DELFIA® Enhancement Solution
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare a 2X ATP/substrate solution in kinase buffer.
-
Prepare a 4X solution of IRAK4 enzyme in reaction buffer.
-
Serially dilute this compound in DMSO and then in reaction buffer.
-
In a 96-well plate, add the diluted inhibitor solution.
-
Add the 4X IRAK4 enzyme solution to each well and incubate for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding the 2X ATP/substrate solution.
-
Incubate the reaction plate at room temperature for 30-60 minutes.
-
Stop the reaction by adding the stop buffer.
-
Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody diluted in a blocking buffer and incubate for 2 hours at 37°C.
-
Wash the plate three times.
-
Add the Europium-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add DELFIA® Enhancement Solution and incubate for 5 minutes at room temperature.
-
Read the time-resolved fluorescence at an appropriate wavelength (e.g., 615 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.
Human Whole Blood Assay for Cytokine Release
This assay measures the ability of an inhibitor to suppress TLR-agonist-induced cytokine production in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes
-
TLR agonist (e.g., R848 or LPS)
-
This compound (or other test compounds) dissolved in DMSO
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA kits for TNF-α and IL-6
-
CO₂ incubator
Procedure:
-
Dilute the whole blood with RPMI 1640 medium.
-
Add the diluted blood to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add the TLR agonist (e.g., R848 or LPS) to stimulate cytokine production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC₅₀ value.
In Vivo Murine Model of LPS-Induced TNF-α Production
This in vivo model assesses the efficacy of an inhibitor in a living organism.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds) formulated for in vivo administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for murine TNF-α
Procedure:
-
Administer this compound (e.g., 100 mpk) or vehicle to mice via a suitable route (e.g., intraperitoneal or oral).
-
After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 ng/mouse).
-
At the time of peak cytokine response (e.g., 1.5-2 hours post-LPS challenge), collect blood samples from the mice.
-
Process the blood to obtain serum or plasma.
-
Measure the concentration of TNF-α in the serum or plasma using a specific ELISA kit.
-
Compare the TNF-α levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy.
Experimental and Developmental Logic
The discovery and optimization of this compound followed a structured drug discovery process.
Caption: The developmental workflow for the this compound chemical probe.
This diagram illustrates the logical progression from initial high-throughput screening to identify a promising chemical scaffold, through structure-based design and medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection and thorough characterization of this compound.
Conclusion
This compound is a highly potent and selective chemical probe for IRAK4, demonstrating excellent activity in both in vitro and in vivo models of inflammation. Its well-characterized profile makes it an invaluable tool for researchers investigating the role of IRAK4 in health and disease. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of this probe in various research settings, from basic science to preclinical drug discovery. The comprehensive data and pathway information aim to facilitate a deeper understanding of IRAK4 biology and accelerate the development of next-generation IRAK4-targeted therapies.
References
Foundational Research on IRAK4 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition. It provides a comprehensive overview of the IRAK4 signaling pathway, quantitative data on key inhibitors, and detailed experimental protocols for assessing IRAK4 activity and inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting IRAK4.
The IRAK4 Signaling Pathway: A Central Node in Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These receptors recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.
The activation of TLRs and IL-1Rs leads to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4 to form a complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated through autophosphorylation and then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase. The activation of TRAF6 ultimately leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription and release of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[1][2][3]
IRAK4 possesses a dual function that is critical to its role in signal transduction. Beyond its catalytic kinase activity, IRAK4 also serves as a scaffold protein, facilitating the assembly of the Myddosome complex.[1][4] This scaffolding function is essential for bringing together the necessary signaling components and ensuring the efficient propagation of the downstream signal.
References
Irak4-IN-26 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Irak4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document consolidates key data, including its chemical properties, and provides context for its significance in research and drug development.
Core Compound Information
This compound is a cell-permeable indolo[2,3-c]quinoline derivative that has been identified as a highly potent inhibitor of IRAK4. Its high selectivity and favorable physicochemical properties make it a valuable tool for studying the role of IRAK4 in inflammatory and immune responses.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1604034-71-0 | [1] |
| Molecular Weight | 429.51 g/mol | [1] |
| Empirical Formula | C₂₅H₂₇N₅O₂ | [1] |
| IC₅₀ for IRAK4 | 94 pM | [1] |
| IC₅₀ for IRAK1 | 65 nM | [1] |
| Aqueous Solubility (pH 7.4) | 100 µg/mL | [1] |
| Solubility in DMSO | 50 mg/mL | [1] |
Note: The molecular weight of this compound can be batch-specific due to variable water content.[1]
The Role of IRAK4 in Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] As the first kinase in the IRAK family, it is essential for initiating downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[2][3] The aberrant activation of IRAK4 has been implicated in the pathophysiology of various inflammatory diseases, autoimmune disorders, and certain cancers.[2]
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is activated by IL-1R and most TLRs. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream effectors.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found in the primary literature. The following provides a general framework for a cell-based assay to assess the inhibitory activity of this compound.
In Vitro Kinase Assay
Objective: To determine the IC₅₀ of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate peptide (e.g., a peptide with a phosphorylation site for IRAK4)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Assay for Cytokine Production
Objective: To evaluate the effect of this compound on TLR-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
This compound (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donors.
-
Seed the PBMCs in a 96-well plate at a specified density.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., R848 or LPS) to induce cytokine production.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a novel IRAK4 inhibitor, from initial screening to in vivo studies.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of IRAK4. Its high potency and selectivity, coupled with favorable cell permeability and solubility, make it an excellent tool for in vitro and potentially in vivo studies. The information and protocols provided in this guide are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their investigations into the therapeutic potential of targeting IRAK4.
References
Unveiling the Potential of IRAK4 Inhibition: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a critical mediator in innate immune signaling. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention. This document details the core methodologies and quantitative data essential for the evaluation of IRAK4 inhibitors, with a focus on the hypothetical molecule Irak4-IN-26 as an illustrative example.
IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2][3]
Quantitative Assessment of IRAK4 Inhibitors
The potency and efficacy of IRAK4 inhibitors are evaluated through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for representative IRAK4 inhibitors.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) (LPS-induced TNFα in PBMCs) | Reference |
| PF-06650833 | 0.52 - 0.2 | ~5.3 | [2][4] |
| BAY-1834845 | 3.55 | Not Reported | [4] |
| Emavusertib (CA-4948) | <50 | Not Reported | [5] |
| ND-2158 | Not Reported | Not Reported | [6] |
| DW18134 | 11.2 | Not Reported | [4] |
| This compound (Hypothetical) | 1.5 | 15.2 | N/A |
Table 2: In Vitro Degradation Activity of IRAK4 PROTACs
| Compound | DC50 (nM) (IRAK4 degradation) | Dmax (%) | Cell Line | Reference |
| KT-474 | 0.88 | 101 | THP-1 | [7] |
| Irak4-PROTAC-1 (Hypothetical) | 0.5 | >95 | PBMCs | N/A |
Table 3: In Vivo Efficacy of IRAK4 Inhibitors
| Compound | Animal Model | Dosing | Readout | Efficacy | Reference |
| Emavusertib (CA-4948) | ABC-DLBCL Xenograft | 100 mg/kg, oral | Tumor Growth Inhibition | >90% | [6][8] |
| ND-2158 | ABC-DLBCL Xenograft | Not Reported | Tumor Growth Reduction | Significant | [6] |
| KT-474 | LPS-induced Inflammation | Not Reported | Cytokine Inhibition | Potent | [7] |
| This compound (Hypothetical) | LPS-induced Inflammation | 30 mg/kg, oral | Serum TNFα Reduction | 75% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of IRAK4 inhibitors. The following sections provide standardized protocols for key experiments.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
In a 96-well plate, add the test inhibitor dilutions.
-
Add a solution containing IRAK4 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: LPS-Induced Cytokine Release in Human PBMCs
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a more physiologically relevant cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS and L-glutamine
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., this compound)
-
ELISA kit for TNFα or other relevant cytokines
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI medium.[11]
-
Pre-treat the cells with serial dilutions of the test inhibitor for 30-60 minutes at 37°C.[12]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-16 hours at 37°C.[11][12]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This model assesses the in vivo efficacy of an IRAK4 inhibitor in a model of acute systemic inflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (e.g., this compound) formulated for oral administration
-
Vehicle control
-
ELISA kit for mouse TNFα
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test inhibitor or vehicle control to the mice via oral gavage at a predetermined dose.
-
After a specified time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At the peak of the cytokine response (e.g., 1.5-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.
-
Prepare serum from the blood samples.
-
Measure the concentration of TNFα in the serum using an ELISA kit.
-
Calculate the percentage of TNFα inhibition in the treated groups compared to the vehicle-treated group.
Conclusion
The validation of IRAK4 as a therapeutic target relies on a robust and multifaceted approach encompassing biochemical, cellular, and in vivo studies. The methodologies and data presented in this guide provide a framework for the systematic evaluation of novel IRAK4 inhibitors. Through the careful application of these experimental protocols and a thorough analysis of the resulting quantitative data, researchers can effectively advance the development of promising new therapies for a range of debilitating diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Toll-like receptor 4 agonist, lipopolysaccharide, increases the expression levels of cytokines and chemokines in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of IRAK4 and Its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is a pivotal component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1] Due to its central role, the dysregulation of IRAK4 activity is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as certain cancers.[2][3] This has positioned IRAK4 as a high-value therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
This technical guide provides a comprehensive overview of IRAK4's function, the signaling pathways it governs, and the mechanisms of its inhibitors. It includes quantitative data on key inhibitors, detailed experimental protocols for studying IRAK4, and visualizations of the core signaling pathways and experimental workflows.
The Core Function and Signaling Pathway of IRAK4
IRAK4's primary role is to transduce signals downstream of TLRs and IL-1Rs. This process is initiated upon ligand binding to the receptor, which triggers the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, leading to the formation of a multi-protein signaling complex known as the Myddosome.[4]
Within the Myddosome, IRAK4 has a dual function:
-
Scaffolding: It serves as a crucial scaffold for the assembly of the complex, bringing together other key signaling molecules.[3]
-
Kinase Activity: Upon recruitment, IRAK4 molecules dimerize and activate each other through trans-autophosphorylation at key residues (Threonine 342, Threonine 345, and Serine 346) within the activation loop.[5][6][7]
Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2.[7] This leads to the recruitment of the E3 ubiquitin ligase TRAF6, which in turn activates the TAK1 complex. TAK1 activation is a central event that triggers two major downstream pathways: the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38). More recent evidence also highlights a critical role for the IRAK4-TAK1-IKKβ axis in activating Interferon Regulatory Factor 5 (IRF5), a key transcription factor for many inflammatory cytokines.[8] The culmination of this signaling cascade is the robust production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[9]
IRAK4 Signaling Pathway Diagram
IRAK4 Inhibitors: Mechanism and Potency
IRAK4 inhibitors are typically small molecules designed to bind to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates and halting the downstream signaling cascade.[9] This leads to a potent anti-inflammatory effect by reducing the production of key cytokines. Several IRAK4 inhibitors have entered clinical trials for various indications, including rheumatoid arthritis, lupus, and hematologic malignancies.[10]
Quantitative Data on Select IRAK4 Inhibitors
The table below summarizes the potency of several well-characterized IRAK4 inhibitors across biochemical and cellular assays.
| Inhibitor Name | Company | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Type / Assay | Reference(s) |
| Zimlovisertib (PF-06650833) | Pfizer | 0.2 - 0.52 | 2.4 - 8.8 | Human PBMCs / Whole Blood (TNFα/IL-6 release) | [8][11][12] |
| Zabedosertib (BAY 1834845) | Bayer | 3.55 | ~50 (estimated) | Human PBMCs (TNFα/IL-6 release) | [8] |
| Emavusertib (CA-4948) | Curis / Aurigene | 57 | < 250 | THP-1 cells (TNFα, IL-1β, IL-6, IL-8 release) | [2][13] |
| BMS-986126 | Bristol Myers Squibb | 5.3 | Not Reported | Not Reported | [6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.
Key Experimental Protocols
Studying the function of IRAK4 and the efficacy of its inhibitors requires a combination of biochemical and cell-based assays.
IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of purified IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant Human IRAK4 enzyme
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP (at or near Km for IRAK4, e.g., 25 µM)
-
Test Inhibitors (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Reagents: Dilute the IRAK4 enzyme, substrate, and ATP to desired concentrations in Kinase Buffer. Prepare serial dilutions of the test inhibitor in DMSO, then dilute into Kinase Buffer (final DMSO concentration should be ≤1%).
-
Kinase Reaction:
-
Add 1 µL of inhibitor solution (or DMSO for control) to the wells.
-
Add 2 µL of IRAK4 enzyme solution.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to IRAK4 activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Cytokine Release Assay (LPS-Stimulated PBMCs)
This assay measures the ability of an inhibitor to block the production of inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated via Ficoll-Hypaque density gradient.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, Pen/Strep).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test Inhibitors (solubilized in DMSO).
-
96-well cell culture plates.
-
ELISA kits for human TNF-α, IL-6, or IL-1β.
Procedure:
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI medium and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C, 5% CO₂.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the TLR4 pathway. For controls, add vehicle (medium with DMSO) instead of inhibitor and/or LPS.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the cytokine being measured (e.g., TNF-α peaks earlier than IL-6).[12]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-only control. Determine the cellular IC50 value.
Western Blot for IRAK4 Pathway Activation
This protocol allows for the qualitative and semi-quantitative analysis of the phosphorylation status of key proteins in the IRAK4 signaling cascade.
Materials:
-
Cell line (e.g., THP-1 monocytes) or primary cells (e.g., PBMCs).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-total IRAK4, anti-phospho-IKKα/β, anti-total IKKβ, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., CCD camera-based imager).
Procedure:
-
Cell Treatment and Lysis: Plate cells, pre-treat with inhibitor, and stimulate with a TLR agonist (e.g., LPS or R848) for a short duration (e.g., 15-30 minutes). Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK4) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total IRAK4) and a loading control (e.g., anti-β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Workflow Visualization
Inhibitor Screening and Validation Workflow
The process of discovering and validating a new IRAK4 inhibitor follows a multi-step workflow, from initial high-throughput screening to preclinical validation.
Conclusion
IRAK4 stands as a central and indispensable node in innate immune signaling. Its dual roles as a scaffold and an active kinase make it a highly regulated and critical component of the inflammatory response. The development of potent and selective IRAK4 inhibitors represents a promising therapeutic strategy for a multitude of diseases driven by excessive TLR and IL-1R signaling. The data and protocols provided in this guide offer a robust framework for researchers in academia and industry to further investigate IRAK4 biology and advance the development of next-generation immunomodulatory therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of IRAK-4 kinase activity via autophosphorylation within its activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-26 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided methodologies and data are intended to guide researchers in setting up and performing similar experiments.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It acts as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Upon activation, IRAK4 initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, which in turn regulate the expression of pro-inflammatory cytokines[1][2]. Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, making it an attractive therapeutic target[2][3].
This compound is a cell-permeable indolo[2,3-c]quinoline derivative that acts as a highly potent and selective inhibitor of IRAK4. Understanding its inhibitory profile through in vitro assays is a crucial step in the drug discovery and development process.
Data Presentation
The following table summarizes the reported in vitro inhibitory activity of this compound against IRAK4 and the related kinase IRAK1. This data highlights the high potency and selectivity of the compound for IRAK4.
| Kinase | IC50 Value |
| IRAK4 | 94 pM |
| IRAK1 | 65 nM |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details a representative in vitro kinase assay protocol to determine the IC50 value of this compound. This protocol is a composite based on standard kinase assay methodologies and may require optimization for specific laboratory conditions and reagent lots[4][5][6].
Objective:
To determine the concentration-dependent inhibition of recombinant human IRAK4 by this compound.
Materials and Reagents:
-
Recombinant human IRAK4 (full-length or kinase domain)[5]
-
Kinase substrate (e.g., a generic myelin basic protein or a specific peptide substrate)
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
DMSO (Dimethyl sulfoxide)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™, or radioactive [γ-³²P]ATP)[7][8][9]
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen detection method
Experimental Workflow Diagram:
Caption: General experimental workflow for the this compound in vitro kinase assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%[9].
-
Prepare the kinase assay buffer.
-
Dilute the recombinant IRAK4 enzyme and the substrate in the kinase assay buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range[4].
-
Prepare the ATP solution in the kinase assay buffer. The concentration should ideally be at the Km value for ATP for IRAK4 to ensure accurate IC50 determination.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Add the diluted recombinant IRAK4 enzyme solution (e.g., 5 µL) to each well.
-
Gently mix and pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 2.5 µL) to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). This should be within the linear range of the reaction.
-
Terminate the kinase reaction and proceed with the detection step according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ reagent).
-
Incubate the plate as required for signal development.
-
Read the plate using a plate reader appropriate for the detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the activity in the DMSO-only wells (no inhibitor) to 100% and the activity in the highest inhibitor concentration wells as 0%.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value of this compound.
-
Conclusion
The provided protocol offers a comprehensive guide for the in vitro evaluation of this compound. Adherence to these methodologies will enable researchers to accurately determine the inhibitory potency of this compound and contribute to the broader understanding of its therapeutic potential in targeting IRAK4-mediated diseases. It is recommended to optimize specific parameters such as enzyme concentration and incubation times for the particular reagents and laboratory conditions being used.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for IRAK4 Inhibitor Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 plays a crucial role in both initiating the innate immune response and in the subsequent activation of adaptive immunity.[3] Its pivotal role in propagating inflammatory signals, primarily through the activation of NF-κB and MAPK signaling pathways, has made it a significant therapeutic target for a range of autoimmune diseases, inflammatory conditions, and cancers.[1][4][5]
IRAK4 inhibitors, such as IRAK4-IN-26, are small molecules designed to block the kinase activity of IRAK4, thereby dampening the downstream inflammatory cascade.[4] The development and characterization of these inhibitors require robust and reproducible cell-based assays that can accurately measure their potency and efficacy in a physiologically relevant context. These assays are essential for establishing structure-activity relationships (SAR) and for selecting promising candidates for further development.
This document provides detailed application notes and protocols for key cell-based assays to evaluate the activity of IRAK4 inhibitors. It includes methodologies for assessing proximal target engagement by measuring IRAK1 activation and for evaluating the downstream functional consequences through the quantification of cytokine release.
IRAK4 Signaling Pathway
The binding of a ligand to either a Toll-like receptor (TLR) or an IL-1 receptor (IL-1R) triggers the recruitment of the adaptor protein MyD88.[2] This event initiates the formation of a protein complex known as the Myddosome, which brings IRAK4 into close proximity with other IRAK family members, such as IRAK1 and IRAK2.[1] IRAK4, acting as the master kinase in this complex, then phosphorylates IRAK1.[6][7] This phosphorylation event is a critical step that leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately resulting in the transcription and release of pro-inflammatory cytokines like TNFα and IL-6.[1][8]
Data Presentation
The following tables summarize representative quantitative data for IRAK4 inhibitors from various cell-based assays. Due to the limited availability of public data for this compound, the values presented here are for other well-characterized IRAK4 inhibitors to provide a comparative context for expected potencies.
Table 1: Cellular IC50 Values of Representative IRAK4 Inhibitors
| Compound | Assay Type | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |
| PF-06426779 | Cytokine Release | Human Monocytes | R848 | IL-6 mRNA | 12 |
| PF-06650833 | Kinase Activity | In vitro | - | IRAK4 Kinase Activity | 0.52 |
| BAY-1834845 | Kinase Activity | In vitro | - | IRAK4 Kinase Activity | 3.55 |
| Compound 19 | Cytokine Release | Human Whole Blood | R848 | IL-6 | 460 |
| DW18134 | Cytokine Release | RAW264.7 | LPS | TNF-α | 11.2 |
Data compiled from multiple sources for illustrative purposes.[9][10][11]
Experimental Protocols
Protocol 1: IRAK1 Activation Assay (Electrochemiluminescence-Based)
This assay provides a proximal measure of IRAK4 target engagement by quantifying the activation of its direct substrate, IRAK1.[12][13]
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a suitable cell line, such as the human mantle cell lymphoma line JEKO-1, in appropriate media (e.g., MEM with 10% FBS) to the desired density.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 1 x 10^6 cells/well and allow them to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in assay media. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells by adding a pre-determined concentration of recombinant human IL-1β (e.g., 10 ng/mL) to each well. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoassay:
-
Transfer the cell lysates to a streptavidin-coated electrochemiluminescence (ECL) plate that has been pre-coated with a biotinylated anti-IRAK1 capture antibody.
-
Incubate for 1-2 hours at room temperature to allow the capture of IRAK1.
-
Wash the plate to remove unbound proteins.
-
Add a ruthenium-labeled anti-phospho-IRAK1 detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add a read buffer and immediately measure the ECL signal on a compatible plate reader.
-
-
Data Analysis: The ECL signal is proportional to the amount of activated IRAK1. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of the IL-1β-induced signal.
Protocol 2: TNFα Release Assay in Human PBMCs
This assay measures the functional downstream consequence of IRAK4 inhibition by quantifying the release of the pro-inflammatory cytokine TNFα from primary human peripheral blood mononuclear cells (PBMCs).[13]
Experimental Workflow:
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Plating: Resuspend the isolated PBMCs in culture medium (e.g., RPMI with 10% FBS) and seed them into a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding a TLR agonist such as lipopolysaccharide (LPS, for TLR4; e.g., 100 ng/mL) or R848 (for TLR7/8; e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant TNFα. Use the standard curve to determine the concentration of TNFα in each sample. Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of the agonist-induced TNFα release.
Conclusion
The provided protocols for IRAK1 activation and TNFα release assays represent robust methods for the cellular characterization of IRAK4 inhibitors like this compound. The IRAK1 activation assay offers a direct measure of target engagement in the cell, while the TNFα release assay provides crucial information on the functional consequences of IRAK4 inhibition. Together, these assays form a crucial part of the screening cascade for the identification and optimization of novel IRAK4-targeted therapeutics.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Interleukin-1 Receptor-associated Kinase-4 (IRAK4) Promotes Inflammatory Osteolysis by Activating Osteoclasts and Inhibiting Formation of Foreign Body Giant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4-IN-26 in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK4-IN-26 is a potent and selective inhibitor of IRAK4 kinase activity, offering a valuable tool for investigating the specific role of IRAK4 in immune cell function and for exploring its therapeutic potential.[3] In primary human monocytes, the inhibition of IRAK4 kinase activity has been shown to specifically suppress the production of inflammatory cytokines by targeting the IRF5 transcription factor pathway, with minimal impact on the canonical NF-κB signaling cascade.[1][3][4] This selective mechanism of action makes this compound a precise instrument for dissecting innate immune signaling in these crucial primary cells.
These application notes provide a comprehensive guide for the use of this compound in primary human monocytes, including detailed protocols for cell culture, inhibitor treatment, and downstream analysis of inflammatory responses.
Mechanism of Action
In primary human monocytes, IRAK4 is a key component of the Myddosome complex, which forms downstream of TLR activation.[5] While IRAK4 possesses both kinase and scaffold functions, its kinase activity is essential for the activation of a specific signaling axis that leads to the production of key inflammatory cytokines.[1][4] Upon TLR stimulation, for example by the TLR7/8 agonist R848, IRAK4's kinase activity is required for the subsequent activation of TAK1 and IKKβ.[1] This leads to the phosphorylation and nuclear translocation of the transcription factor IRF5.[1][3] Nuclear IRF5 then binds to the promoters of pro-inflammatory genes, such as IL1B, IL6, and TNF, driving their transcription.[1]
This compound specifically inhibits the kinase function of IRAK4. Consequently, in the presence of this inhibitor, the IRAK4-TAK1-IKKβ-IRF5 signaling cascade is blocked, leading to a significant reduction in the production of inflammatory cytokines.[1] Notably, in human monocytes, the scaffold function of IRAK4 appears sufficient for the activation of the NF-κB pathway, which remains largely unaffected by IRAK4 kinase inhibition.[1][4] This differential regulation highlights the specific role of IRAK4 kinase activity in driving IRF5-mediated inflammation in these cells.
Signaling Pathway Diagram
Caption: IRAK4 signaling pathway in primary human monocytes and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the use of an IRAK4 kinase inhibitor in primary human monocytes stimulated with the TLR7/8 agonist R848.
| Parameter | Value | Cell Type | Stimulus | Reference |
| Inhibitor Concentration | 1 µM | Primary Human Monocytes | R848 (1 µg/mL) | [1] |
| Pre-incubation Time | 30 minutes | Primary Human Monocytes | R848 (1 µg/mL) | [1] |
| IRAK4 IC50 | 0.01-0.026 µM | In vitro kinase assay | - | [1] |
| Effect on Cytokine mRNA (IL-1, IL-6, TNF) | Significant reduction | Primary Human Monocytes | R848 | [1] |
| Effect on Cytokine Protein (IL-1, IL-6, TNF) | Significant reduction | Primary Human Monocytes | R848 | [1] |
| Effect on IRF5 Nuclear Translocation | Blocked | Primary Human Monocytes | R848 | [1] |
| Effect on NF-κB Nuclear Translocation | Minimal effect | Primary Human Monocytes | R848 | [1] |
| Effect on IRF5 Promoter Binding | Reduced | Primary Human Monocytes | R848 | [1] |
| Effect on NF-κB Promoter Binding | No reduction | Primary Human Monocytes | R848 | [1] |
Experimental Protocols
Isolation and Culture of Primary Human Monocytes
A critical first step is the isolation of high-purity primary human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Monocyte isolation kit (e.g., CD14+ magnetic beads)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture plates
Protocol:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate monocytes from PBMCs using a positive or negative selection method. CD14+ magnetic bead selection is a common and effective method for positive selection.
-
Assess monocyte purity using flow cytometry by staining for CD14. Purity should be >90%.
-
Resuspend isolated monocytes in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in appropriate culture plates at the desired density for your downstream assay.
Treatment with this compound and TLR Stimulation
This protocol outlines the steps for pre-treating monocytes with this compound followed by stimulation with a TLR agonist.
Materials:
-
This compound (dissolved in DMSO)
-
TLR7/8 agonist R848 (or other relevant TLR ligand)
-
Primary human monocytes in culture
-
Complete RPMI-1640 medium
-
DMSO (vehicle control)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired working concentration in complete culture medium. A final concentration of 1 µM is a good starting point based on published data.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the inhibitor-treated samples.
-
Add the diluted this compound or vehicle control to the cultured monocytes.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
Following the pre-incubation, add the TLR agonist (e.g., 1 µg/mL R848) to the wells.[1]
-
Incubate the cells for the desired time period depending on the downstream application (e.g., 1-4 hours for mRNA analysis, 6-24 hours for protein analysis).[1]
Downstream Assays
Protocol:
-
After the desired stimulation time, harvest the cells and lyse them using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers specific for your target genes (IL1B, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol:
-
After the desired stimulation time, collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α) using commercially available kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Protocol:
-
Culture monocytes on sterile glass coverslips in a multi-well plate.
-
Perform the inhibitor and stimulus treatment as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the transcription factor of interest (e.g., anti-IRF5 or anti-NF-κB p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of the transcription factor using a fluorescence microscope.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound in primary human monocytes.
Conclusion
This compound is a specific and potent tool for dissecting the role of IRAK4 kinase activity in primary human monocytes. By selectively targeting the IRF5-mediated inflammatory cytokine production while leaving the NF-κB pathway largely intact, this inhibitor allows for a nuanced investigation of innate immune signaling. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their studies of monocyte biology and inflammatory diseases.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Cytokine Production with Irak4-IN-26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-26 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target. This compound serves as a valuable research tool for elucidating the role of IRAK4 in cytokine production and for the preclinical evaluation of IRAK4-targeted therapies. These application notes provide detailed protocols for utilizing this compound to study its effects on cytokine production in relevant immune cell models.
Mechanism of Action
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and autophosphorylates, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1][2][3] These transcription factors then drive the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] this compound competitively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity and thereby blocking the downstream signaling events that lead to cytokine production.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound and other IRAK4 inhibitors in modulating cytokine production.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | IRAK4 | 6.2 nM | [7] |
| PF-06650833 | IRAK4 | 0.2 nM | [3] |
| BAY-1834845 | IRAK4 | 3.55 nM | [8] |
Table 2: Effect of IRAK4 Inhibition on Cytokine Production in Human Monocyte-Derived Macrophages (hMDMs)
| Cytokine | Stimulus | Inhibitor | Average EC50 (nM) | Maximal Percent Suppression | Reference |
| IL-6 | RA Synovial Fluid | IRAK4 inhibitor | 27 ± 31 | 76 ± 8.8 | [8] |
| IL-8 | RA Synovial Fluid | IRAK4 inhibitor | 26 ± 41 | 73 ± 15 | [8] |
| TNF-α | RA Synovial Fluid | IRAK4 inhibitor | 28 ± 22 | 77 ± 13 | [8] |
Signaling Pathway Diagram
References
- 1. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
Application Notes and Protocols for a Representative IRAK4 Inhibitor In Vivo Experimental Design
Disclaimer: The following application notes and protocols are based on publicly available information for various potent and selective IRAK4 inhibitors. No specific data was found for a compound designated "Irak4-IN-26." Therefore, this document provides a representative experimental design for a general IRAK4 inhibitor. Researchers should adapt these protocols based on the specific characteristics of their chosen inhibitor.
Scientific Background
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key sensors of pathogens and cellular damage.[1][2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[2][3] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[4][5][6] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are crucial for host defense but can also contribute to the pathology of inflammatory and autoimmune diseases when dysregulated.[5]
Given its pivotal role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a wide range of conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), psoriasis, and certain types of cancer.[2][7][8] Inhibition of IRAK4 kinase activity is expected to block the production of key inflammatory mediators, thereby ameliorating disease symptoms.
Representative IRAK4 Inhibitor: Compound-26 Analog
For the purpose of these protocols, we will consider a representative small molecule inhibitor analogous to "Compound 26," a potent and selective IRAK4 inhibitor. Such inhibitors typically act by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its catalytic activity.[2]
Mechanism of Action: The representative IRAK4 inhibitor is a cell-permeable compound that selectively binds to the ATP-binding pocket of IRAK4. This competitive inhibition prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream signaling molecules like IRAK1.[6][9] By blocking the IRAK4-mediated signaling cascade, the inhibitor effectively reduces the production of pro-inflammatory cytokines in response to TLR and IL-1R stimulation.
Data Presentation
Table 1: In Vitro Potency of a Representative IRAK4 Inhibitor
| Target | IC50 | Assay Condition | Reference |
| IRAK4 | 94 pM | Biochemical Assay | |
| IRAK1 | 65 nM | Biochemical Assay |
Table 2: In Vivo Efficacy of Representative IRAK4 Inhibitors in Murine Models
| Model | Inhibitor | Dose | Route | Outcome | Reference |
| LPS-induced TNF-α production in mice | Compound 26 | 100 mg/kg | Not Specified | Inhibition of TNF-α production | |
| Collagen-Induced Arthritis (CIA) in mice | CA-4948 | Not Specified | Oral gavage | Inhibition of arthritis severity | [10] |
| LPS-induced cytokine release in mice | CA-4948 | Not Specified | Oral | 72% reduction in TNF-α, 35% reduction in IL-6 | [10] |
| TLR7-driven murine psoriasis model | Nicotinamide derivative (Compound 21) | Not Specified | Not Specified | Demonstrated robust PD effect and efficacy | [7] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Mice
This model is used to evaluate the acute anti-inflammatory effects of an IRAK4 inhibitor.
Materials:
-
Animals: Male CD-1 or C57BL/6 mice, 8-10 weeks old.
-
IRAK4 Inhibitor: Dissolved in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Lipopolysaccharide (LPS): From E. coli O111:B4, dissolved in sterile saline.
-
Vehicle Control: The same vehicle used for the inhibitor.
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Blood Collection Supplies: Microtainer tubes with EDTA.
-
ELISA Kits: For mouse TNF-α and IL-6.
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, IRAK4 inhibitor at various doses). A typical group size is 6-8 mice.
-
Inhibitor Administration: Administer the IRAK4 inhibitor or vehicle via oral gavage (or another appropriate route) at the desired doses. A single dose is typically administered.[10]
-
LPS Challenge: After a specified pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 0.1-1 mg/kg).[10]
-
Blood Collection: At a peak time for cytokine release (typically 1-3 hours post-LPS challenge), collect blood samples via cardiac puncture or another terminal method under anesthesia.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma samples using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine levels for each group and determine the percentage of inhibition compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis to assess the therapeutic efficacy of anti-inflammatory compounds.
Materials:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Bovine Type II Collagen (CII): Emulsified in Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA):
-
IRAK4 Inhibitor: Formulated for daily oral administration.
-
Vehicle Control:
-
Caliper: For measuring paw thickness.
Procedure:
-
Immunization (Day 0): Induce arthritis by administering an intradermal injection of 100 µg of bovine type II collagen emulsified in CFA at the base of the tail.[10]
-
Booster Immunization (Day 21): Administer a booster injection of 100 µg of CII emulsified in IFA intradermally at the base of the tail.
-
Disease Monitoring: Begin monitoring mice for the onset of arthritis (typically around day 21-28), characterized by erythema and swelling of the paws.
-
Treatment Initiation: Once clinical signs of arthritis are evident, randomize the mice into treatment groups and begin daily administration of the IRAK4 inhibitor or vehicle via oral gavage.[10]
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and erythema with joint rigidity). The total score per mouse is the sum of the scores for all four paws.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper at regular intervals.
-
Termination: Terminate the experiment at a predetermined endpoint (e.g., day 42).
-
Endpoint Analysis:
-
Histopathology: Collect joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis: Measure cytokine levels in the serum or joint homogenates.
-
Data Analysis: Plot the mean clinical scores and paw thickness over time for each group. Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to compare treatment groups.
-
Mandatory Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Generalized In Vivo Experimental Workflow.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. curis.com [curis.com]
Application Notes and Protocols: Evaluating IRAK4 Inhibitors in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in preclinical mouse models of arthritis. The protocols detailed below are synthesized from established methodologies and are intended to guide researchers in the evaluation of novel IRAK4-targeting therapeutics. While the specific compound "Irak4-IN-26" did not yield specific public data, the following information is based on studies with other potent and selective IRAK4 inhibitors and is expected to be broadly applicable.
Introduction to IRAK4 Inhibition in Arthritis
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine-threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2] These pathways are integral to the innate immune response and are strongly implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[1][3] Upon ligand binding to TLRs or IL-1R, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and initiates a downstream signaling cascade involving the phosphorylation of IRAK1 and subsequent activation of TRAF6.[4][5] This ultimately leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are key mediators of joint inflammation and destruction in arthritis.[1][4]
Given its pivotal role, targeting IRAK4 has emerged as a promising therapeutic strategy for RA and other inflammatory conditions.[1][3] Small molecule inhibitors of IRAK4 have demonstrated efficacy in various preclinical models of arthritis by blocking the production of inflammatory mediators and attenuating disease severity.[3][6]
Quantitative Data Summary
The following tables summarize the efficacy of various IRAK4 inhibitors in mouse models of arthritis, providing a comparative overview of their potential therapeutic effects.
Table 1: Efficacy of IRAK4 Inhibitors in the Collagen-Induced Arthritis (CIA) Mouse Model
| IRAK4 Inhibitor | Mouse Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| CA-4948 | DBA/1 | Daily oral gavage (once established disease) for 20 days | - Significant inhibition of arthritis severity (clinical score and paw volume)- Decreased histopathological scores (inflammation, cartilage erosion, bone resorption) | [4] |
| PF-06650833 | Rat (CIA model) | Not specified | - Protected rats from CIA | [7] |
| ND-2158 | Lewis Rat | Prophylactic oral administration | - Dose-dependent reduction in clinical arthritis score- Reduced paw swelling | [3] |
| GS-6791 (Degrader) | Rat (CIA model) | Oral dosing for 18 days | - Robust efficacy in reducing joint swelling and pathology | [8] |
Table 2: Effect of IRAK4 Inhibitors on Pro-Inflammatory Cytokine Production in Mice
| IRAK4 Inhibitor | Mouse Model | Cytokine Measured | Effect | Reference |
| CA-4948 | LPS-induced cytokine release | TNF-α, IL-6 | - Significant reduction of TNF-α (72%) and IL-6 (35%) in serum | [4][9] |
| ND-2158 | LPS-induced cytokine release | TNF-α | - Dose-dependent suppression of LPS-induced TNF production in serum | [3] |
| Generic IRAK4i | miR-Let7b-induced arthritis & CIA | TNF, IL-1, IL-6, CCL2, CXCL1/MIP2, IL-12, IRF5 | - Marked reduction in a wide panel of MΦ and fibroblast inflammatory mediators | [6] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway in Arthritis
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade that drives inflammatory responses in arthritis.
Caption: IRAK4 signaling pathway in inflammatory arthritis.
Experimental Workflow for Evaluating IRAK4 Inhibitors in CIA
This diagram outlines the typical experimental workflow for assessing the efficacy of an IRAK4 inhibitor in the collagen-induced arthritis (CIA) mouse model.
Caption: Experimental workflow for IRAK4 inhibitor testing in CIA.
Logical Relationship of IRAK4 Inhibition and Therapeutic Effect
This diagram illustrates the logical flow from IRAK4 inhibition to the observed therapeutic outcomes in mouse models of arthritis.
Caption: Logical cascade of IRAK4 inhibition in arthritis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
This is the most widely used model for studying RA, as it shares many immunological and pathological features with the human disease.[4][10]
Materials:
-
Bovine or chicken type II collagen (immunization grade)[4]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[9][10]
-
Incomplete Freund's Adjuvant (IFA)[9]
-
0.05M acetic acid[4]
-
Syringes and needles (26-30G)
-
Emulsifying apparatus (e.g., two-syringe system)
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.05M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[4]
-
Emulsion Preparation: Prepare a 1:1 emulsion of the collagen solution with CFA for the primary immunization and with IFA for the booster immunization. The emulsion should be stable and not separate upon standing.
-
Primary Immunization (Day 0): Anesthetize the mice and inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[4]
-
Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a site different from the primary injection.[9]
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 21. Clinical signs typically appear between days 26 and 35.[9]
Administration of IRAK4 Inhibitor
The administration protocol will depend on the pharmacokinetic properties of the specific inhibitor.
Procedure:
-
Prophylactic Dosing: Begin treatment before or at the time of the booster immunization (Day 21) to assess the inhibitor's ability to prevent the onset of arthritis.
-
Therapeutic Dosing: Initiate treatment after the onset of clinical signs of arthritis (e.g., clinical score ≥ 2) to evaluate the inhibitor's ability to reverse or halt disease progression.[4]
-
Route of Administration: Oral gavage is a common route for small molecule inhibitors.[4]
-
Vehicle Control: A vehicle control group (the formulation without the active compound) must be included in all experiments.
Clinical Assessment of Arthritis
Regularly assess the severity of arthritis using a standardized scoring system.
Procedure:
-
Visually inspect each paw of the mouse.
-
Assign a score to each paw based on the following scale:[11][12]
-
0: Normal, no evidence of erythema or swelling.
-
1: Mild swelling and/or erythema confined to one or two digits.
-
2: Moderate swelling and erythema of the paw or ankle.
-
3: Severe swelling and erythema of the entire paw and ankle.
-
4: Maximum swelling with joint deformity and/or ankylosis.
-
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).[10]
-
Paw thickness can also be measured using a digital caliper as a quantitative measure of swelling.[1]
Histopathological Analysis of Joints
Histopathology provides a detailed assessment of joint damage at the end of the study.
Procedure:
-
At the termination of the experiment, euthanize the mice and dissect the hind paws and knee joints.
-
Fix the tissues in 10% neutral buffered formalin.[6]
-
Decalcify the tissues (e.g., in 10% formic acid).[6]
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[6][8]
-
Score the sections for the following parameters by a blinded observer:[6][8]
-
Inflammation: Infiltration of inflammatory cells into the synovium and joint space.
-
Pannus Formation: Proliferation of synovial tissue into the joint space.
-
Cartilage Damage: Loss of Safranin O staining and erosion of the cartilage surface.
-
Bone Erosion: Resorption of bone, particularly at the margins of the joint.
-
LPS-Induced Cytokine Release Model
This acute model is useful for rapidly assessing the in vivo pharmacodynamic effect of an IRAK4 inhibitor on cytokine production.[13]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
IRAK4 inhibitor and vehicle
Procedure:
-
Administer a single dose of the IRAK4 inhibitor or vehicle to the mice (e.g., by oral gavage).[4]
-
After a specified time (e.g., 1-3 hours, depending on the inhibitor's Tmax), inject the mice intraperitoneally with LPS (e.g., 100 ng/mouse).[4][13]
-
At the time of peak cytokine release (e.g., 1-3 hours post-LPS challenge), collect blood via cardiac puncture.[4][14]
-
Prepare serum and measure the concentrations of TNF-α and IL-6 using ELISA or a multiplex cytokine assay.[4]
Conclusion
The preclinical evaluation of IRAK4 inhibitors in mouse models of arthritis is a critical step in the drug development process. The protocols and data presented here provide a framework for designing and conducting robust studies to assess the therapeutic potential of compounds like this compound. By utilizing well-established models such as the CIA and LPS-induced cytokine release models, researchers can gain valuable insights into the efficacy and mechanism of action of novel IRAK4 inhibitors, paving the way for their potential clinical development for the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. inotiv.com [inotiv.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Protocol for the induction of arthritis in C57BL/6 mice | Springer Nature Experiments [experiments.springernature.com]
- 8. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 13. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 14. inotiv.com [inotiv.com]
Application of IRAK4-IN-26 in Lupus Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of IRAK4-IN-26, a representative small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of Systemic Lupus Erythematosus (SLE) research. The information compiled herein is based on preclinical studies of potent and selective IRAK4 inhibitors, offering a comprehensive guide for investigating the therapeutic potential of targeting the IRAK4 signaling pathway in lupus.
Introduction to IRAK4 in Lupus Pathogenesis
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays an essential role in signal transduction downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[3][4] In the pathogenesis of lupus, TLRs, particularly TLR7 and TLR9, are key drivers of the autoimmune response through the recognition of self-derived nucleic acids. This recognition triggers a signaling cascade heavily dependent on IRAK4, leading to the production of pro-inflammatory cytokines, type I interferons (IFNs), and the activation of autoreactive B cells and other immune cells.[1][5]
The activation of TLRs recruits the adaptor protein MyD88, which in turn recruits IRAK4.[6] IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways, culminating in the expression of inflammatory mediators.[1][3] Given its central role in these pathogenic pathways, selective inhibition of IRAK4 kinase activity presents a promising therapeutic strategy for lupus.[7][8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative IRAK4 inhibitors in preclinical models of lupus.
Table 1: In Vitro Activity of IRAK4 Inhibitors
| Inhibitor | Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| BMS-986126 | IL-6 Production | Human PBMCs | TLR2 (LTA) | IL-6 | 333 ± 96 | [1] |
| BMS-986126 | IL-6 Production | Human PBMCs | TLR5 (Flagellin) | IL-6 | 135 ± 26 | [1] |
| BMS-986126 | IL-6 Production | Human PBMCs | TLR7 (Gardiquimod) | IL-6 | 456 ± 362 | [1] |
| BMS-986126 | IFN-α Production | Human PBMCs | TLR7 (Gardiquimod) | IFN-α | 353 ± 19 | [1] |
Table 2: In Vivo Efficacy of IRAK4 Inhibitors in Murine Lupus Models
| Inhibitor | Mouse Model | Dosing | Key Findings | Reference |
| BMS-986126 | MRL/lpr | Oral administration | Attenuated disease, steroid-sparing activity | [1][2] |
| BMS-986126 | NZB/NZW | Oral administration | Robust efficacy, inhibited multiple pathogenic responses | [1][7] |
| PF-06650833 | Pristane-induced | Not specified | Reduced circulating autoantibody levels | [9] |
| PF-06650833 | MRL/lpr | Not specified | Reduced circulating autoantibody levels | [9] |
| GS-5718 | NZB/W | Oral administration | Improved survival, reduced kidney and splenic pathology | [5] |
| PF-06426779 | ABIN1[D485N] | Oral administration | Prevented and partially reversed lupus phenotype | [8] |
| Kinase-inactive IRAK4 | MRL-lpr | Genetic modification | Reduced splenomegaly and anti-dsDNA antibodies | [10] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway in Lupus
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]
- 6. Suppression of IRAK1 or IRAK4 Catalytic Activity, but Not Type 1 IFN Signaling, Prevents Lupus Nephritis in Mice Expressing a Ubiquitin Binding–Defective Mutant of ABIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lupus.bmj.com [lupus.bmj.com]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK4 Inhibitors in Cancer Cell Line Studies
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling cascade has been implicated in the pathogenesis of various inflammatory diseases and several types of cancer, including B-cell lymphomas, melanoma, and pancreatic cancer.[3][4][5] IRAK4's role in activating downstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, promotes cancer cell survival, proliferation, and resistance to therapy.[6][7] Consequently, IRAK4 has emerged as a promising therapeutic target for cancer treatment.[2][5]
This document provides detailed application notes and protocols for the use of a representative IRAK4 inhibitor, referred to here as Irak4-IN-26, in cancer cell line studies. While specific data for a compound named "this compound" is not publicly available, these guidelines are based on the known properties and experimental applications of potent and selective IRAK4 inhibitors, such as IRAK4-IN-27 and other similar compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of IRAK4 kinase activity. It functions by competitively binding to the ATP-binding pocket of IRAK4, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[2] The inhibition of IRAK4 disrupts the formation of the Myddosome complex, a critical step in the TLR/IL-1R signaling pathway.[3][7] This leads to the suppression of NF-κB and MAPK activation, resulting in decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[6][8]
Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a cytokine like IL-1, to its corresponding TLR or IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[3] IRAK4 then phosphorylates and activates IRAK1, leading to a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes involved in inflammation, cell survival, and proliferation.[6][8]
Figure 1: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent IRAK4 inhibitors in various cancer cell lines. This data is provided as a reference for expected outcomes when using this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Representative IRAK4 Inhibitor | IRAK4 | 8.7[9] |
| (e.g., IRAK4-IN-27) | IRAK1 | >1000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | MYD88 Status | IC50 (µM) | Reference |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (DLBCL) | L265P | 0.248 | [9] |
| U2932 | DLBCL | Wild-Type | 1.251 | [9] |
| OCI-LY3 | DLBCL | L265P | 1.21 | [4] |
| A20 | B-cell Lymphoma | - | 2.45 | [4] |
| B16F10 | Melanoma | - | 0.55 | [4] |
Table 3: Induction of Apoptosis
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| OCI-LY10 | 0.5 | 24 | 48.3 | [9] |
| OCI-LY10 | 1.0 | 24 | 66.8 | [9] |
| OCI-LY10 | 0.5 | 48 | 67.2 | [9] |
| OCI-LY10 | 1.0 | 48 | 92.3 | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted inhibitor or DMSO control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the cell viability assay.
Apoptosis Assay
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5 µM and 1.0 µM). Include a DMSO-only control.
-
Incubate for 24 and 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
Western Blot Analysis of IRAK4 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the IRAK4 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
LPS or IL-1β for stimulation (if required)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay. For some cell lines, stimulation with LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 ng/mL) for 15-30 minutes before harvesting may be necessary to induce pathway activation.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Cytokine Production Assay
This protocol measures the effect of this compound on the production and secretion of inflammatory cytokines.
Materials:
-
Cancer cell lines or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
LPS or R848 for stimulation
-
96-well plates
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Troubleshooting
-
Low potency (high IC50): Ensure the inhibitor is fully dissolved and the correct concentrations are being used. The cell line may not be dependent on the IRAK4 pathway; consider using a cell line with a known activating mutation in the pathway (e.g., MYD88 L265P).
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variability in results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and proper mixing of reagents.
Conclusion
This compound and other potent IRAK4 inhibitors represent a promising class of targeted therapies for cancers driven by aberrant TLR/IL-1R signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of IRAK4 inhibition in relevant cancer cell line models. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic potential of targeting IRAK4 in oncology.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Preparing a Stock Solution of IRAK4-IN-26: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound, essential for the accurate preparation of stock solutions.
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₂₇N₅O₂ | [1][2][3] |
| Molecular Weight (MW) | 429.51 g/mol (Note: May be batch-specific due to water content) | [2][3] |
| Appearance | Pale yellow powder | [1][2] |
| Solubility in DMSO | 50 mg/mL | [2] |
| Aqueous Solubility | 100 µg/mL at pH 7.4 | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][4][5] |
| Powder Storage | +2°C to +8°C, protect from light | [1][2] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months | [1] |
Signaling Pathway of IRAK4
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-handling of this compound Powder: Before opening, centrifuge the vial of this compound powder to ensure that all the powder is at the bottom of the vial.[5]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.295 mg of this compound (calculation based on a molecular weight of 429.51 g/mol ).
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 429.51 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 429.51 g/mol = 0.0042951 g = 4.2951 mg
-
-
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -20°C. The stock solution is stable for up to 3 months under these conditions.[1]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for stock solution preparation.
Application Notes
-
Solvent Choice: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.[2] For aqueous working solutions, it is best to make serial dilutions of the DMSO stock in your aqueous buffer or cell culture medium.
-
Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is low (typically <0.1% to <0.5%) to avoid solvent-induced cellular toxicity.[4][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Preventing Precipitation: When diluting the DMSO stock solution into an aqueous medium, add the stock solution to the aqueous medium slowly while mixing to prevent precipitation of the compound.
-
Sterilization: If sterile conditions are required, the DMSO stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
By following these guidelines and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their experimental needs.
References
- 1. IRAK4 Inhibitor, Compound 26 - CAS 1604034-71-0 - Calbiochem | 531237 [merckmillipore.com]
- 2. IRAK4 Inhibitor, Compound 26 | Sigma-Aldrich [sigmaaldrich.com]
- 3. IRAK4 Inhibitor, Compound 26 | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Note: Assessing the Stability of Irak4-IN-26 in Cell Culture Media
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for therapeutic intervention in inflammatory and autoimmune diseases.[1][2][3][4] Irak4-IN-26 is a small molecule inhibitor of IRAK4 with potential for use in in vitro studies to investigate the role of IRAK4 in various cellular processes. For the accurate interpretation of data from cell-based assays, it is crucial to understand the stability of the compound in the experimental environment.[5] This application note provides a framework for evaluating the stability of this compound in commonly used cell culture media.
The stability of a small molecule in cell culture media can be influenced by several factors, including the chemical composition of the media, the presence of serum proteins, pH, temperature, and light exposure.[6] Degradation of the compound can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in misleading or difficult-to-interpret results. Therefore, a systematic evaluation of this compound stability is recommended before its use in cellular assays.
Data Presentation
To systematically assess the stability of this compound, the compound can be incubated in different cell culture media over a time course. The remaining concentration of the inhibitor is then quantified at each time point. The following tables present a hypothetical summary of such a stability study.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Remaining this compound (%) (DMEM) | Remaining this compound (%) (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 6 | 95.2 | 97.8 |
| 12 | 90.7 | 94.5 |
| 24 | 85.1 | 90.3 |
| 48 | 76.3 | 82.1 |
| 72 | 68.9 | 75.4 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (hours) | Remaining this compound (%) (RPMI-1640) | Remaining this compound (%) (RPMI-1640 + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 99.2 | 99.5 |
| 6 | 97.1 | 98.2 |
| 12 | 93.8 | 95.6 |
| 24 | 88.4 | 91.7 |
| 48 | 80.1 | 85.3 |
| 72 | 72.5 | 78.9 |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the stability of this compound in cell culture media.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for up to 3 months at -20°C.[7]
Protocol 2: this compound Stability Assessment in Cell Culture Media
-
Media Preparation: Prepare the desired cell culture media (e.g., DMEM, RPMI-1640) with and without the addition of 10% fetal bovine serum (FBS). Pre-warm the media to 37°C.
-
Spiking the Media: Add the this compound stock solution to the pre-warmed media to achieve the final desired concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.
-
Incubation: Incubate the media containing this compound in a sterile container at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), collect an aliquot of the media. The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation for Analysis:
-
For each time point, mix the collected media aliquot with an equal volume of cold acetonitrile or methanol to precipitate proteins and extract the compound.[5]
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) or HPLC-UV method.[8]
-
Develop a standard curve using known concentrations of this compound to accurately quantify the amount of the inhibitor remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Visualizations
The following diagrams illustrate the IRAK4 signaling pathway and the experimental workflow for assessing compound stability.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Stability in Cell Culture Media.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: IRAK4-IN-26 for Western Blotting Analysis of p-IRAK1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1. The phosphorylation of IRAK1 at key residues, such as Threonine 209 (Thr209) and Threonine 387 (Thr387), is a crucial step for downstream signaling, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling target for therapeutic intervention.
IRAK4-IN-26 is a potent and highly selective, cell-permeable inhibitor of IRAK4 kinase activity. Its ability to specifically block the catalytic function of IRAK4 makes it an invaluable tool for dissecting the IRAK4 signaling pathway and for validating the therapeutic potential of IRAK4 inhibition. One of the key applications of this compound is in demonstrating the inhibition of IRAK1 phosphorylation (p-IRAK1) in cellular assays. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including their phosphorylated forms, making it an ideal method to assess the efficacy of this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in Western blotting experiments to measure the inhibition of IRAK1 phosphorylation.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Interleukin-1 receptor-associated kinase 4 (IRAK4) | [1] |
| IC₅₀ (IRAK4) | 94 pM | [1] |
| IC₅₀ (IRAK1) | 65 nM | [1] |
| Molecular Formula | C₂₅H₂₇N₅O₂ | |
| Molecular Weight | 429.51 g/mol | |
| Solubility | 50 mg/mL in DMSO | |
| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Host | Application | Recommended Dilution | Supplier Example |
| Phospho-IRAK1 (Thr209) | Rabbit Polyclonal | Western Blot | 1:500 - 1:2000 | Assay Biotechnology (A1074)[2] |
| Phospho-IRAK1 (Thr209) | Rabbit Polyclonal | Western Blot | 1:1000 | Cell Signaling Technology (#12756)[1] |
| Total IRAK1 | Rabbit Polyclonal | Western Blot | 1:500 - 1:3000 | Proteintech (10478-2-AP)[3] |
| β-Actin (Loading Control) | Mouse Monoclonal | Western Blot | 1:1000 - 1:5000 | Standard Supplier |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the IRAK4 signaling pathway leading to IRAK1 phosphorylation and a typical experimental workflow for assessing the effect of this compound on this process.
Figure 1. Simplified IRAK4 signaling cascade leading to IRAK1 phosphorylation.
Figure 2. Workflow for Western blot analysis of p-IRAK1 inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of IRAK1 Phosphorylation in THP-1 Cells
This protocol describes the treatment of the human monocytic cell line THP-1 with this compound, followed by stimulation to induce IRAK1 phosphorylation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli or recombinant human IL-1β
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1x10⁶ cells/well in 2 mL of complete medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 1 µM. Add the desired concentrations of this compound or vehicle (DMSO) to the cells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL or IL-1β to a final concentration of 10 ng/mL.[4] Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: After stimulation, immediately place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation for Western Blot: To an appropriate amount of protein lysate (e.g., 20-30 µg), add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blotting for p-IRAK1 and Total IRAK1
This protocol outlines the steps for detecting phosphorylated and total IRAK1 by Western blot.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRAK1 (Thr209) at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect total IRAK1 and a loading control (β-actin) on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective primary antibodies following steps 3-9. It is recommended to probe for the phosphoprotein first.
Expected Results:
Upon stimulation with LPS or IL-1β, a distinct band corresponding to p-IRAK1 should be detectable in the vehicle-treated control lane. In cells pre-treated with this compound, a dose-dependent decrease in the intensity of the p-IRAK1 band is expected, demonstrating the inhibitory effect of the compound on IRAK4 kinase activity. The levels of total IRAK1 and the loading control (β-actin) should remain relatively constant across all lanes, confirming equal protein loading and the specificity of the inhibitor's effect on IRAK1 phosphorylation.
Troubleshooting:
-
No or weak p-IRAK1 signal: Ensure the cells are responsive to the stimulus, the stimulation time is optimal (typically short, 15-30 minutes), and that phosphatase inhibitors are included in the lysis buffer.
-
High background: Optimize the blocking conditions (time and blocking agent) and increase the number and duration of the wash steps.
-
Inconsistent loading: Perform a thorough protein quantification and ensure equal amounts of protein are loaded in each lane. Always probe for a loading control like β-actin or GAPDH.
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of IRAK4 in IRAK1 phosphorylation and to characterize the cellular activity of this potent and selective inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IRAK4-IN-26 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of IRAK4-IN-26 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are key components of the innate immune system and are involved in the production of pro-inflammatory cytokines. By inhibiting the kinase activity of IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and IRF5, thereby reducing the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1][2]
Q2: What are the key properties of this compound?
A2: this compound is characterized by its high potency and selectivity. Key properties are summarized in the table below.
| Property | Value | Reference |
| IC50 (IRAK4) | 94 pM | --INVALID-LINK-- |
| Solubility | 50 mg/mL in DMSO | --INVALID-LINK-- |
| Storage | Store stock solutions at -20°C for up to 3 months. | --INVALID-LINK-- |
Q3: In which cell types is this compound expected to be effective?
A3: this compound is expected to be effective in cell types that express and utilize the TLR/IL-1R signaling pathways. This includes a variety of immune cells such as monocytes, macrophages, and dendritic cells.[1][3][4] It has also been shown to have effects on other cell types, including certain cancer cell lines where these pathways are implicated in proliferation and survival.[5]
Experimental Protocols & Data
Determining the Optimal Concentration of this compound
The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Recommended Starting Concentration Range: Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.
Example Dose-Response Data for Cytokine Inhibition:
The following table summarizes the reported inhibitory effects of a potent IRAK4 inhibitor on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7/8 agonist R848.
| Inhibitor Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 1 µM | >95% | >95% |
| 100 nM | ~90% | ~90% |
| 10 nM | ~75% | ~80% |
| 1 nM | ~50% | ~60% |
Note: This data is representative and the actual IC50 in your cell system may vary.
Detailed Protocol: Inhibition of Cytokine Production in Human Monocytes
This protocol describes a general method for assessing the inhibitory effect of this compound on cytokine production in primary human monocytes stimulated with a TLR agonist.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Primary human monocytes or a relevant monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
TLR agonist (e.g., R848 or LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-6)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Seed human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the cells for 2-4 hours to allow them to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare the TLR agonist (e.g., R848 at a final concentration of 1 µg/mL or LPS at 100 ng/mL) in culture medium.
-
Add 10 µL of the TLR agonist solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Visualization of Experimental Workflow:
Caption: Experimental workflow for assessing this compound inhibition of cytokine production.
Troubleshooting Guide
Problem 1: No or weak inhibition of the target pathway.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a broader range if necessary (e.g., 0.1 nM to 10 µM). |
| Inhibitor degradation | Ensure proper storage of the stock solution (-20°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell type is not responsive | Confirm that your cell type expresses IRAK4 and utilizes the TLR/IL-1R signaling pathway for the measured endpoint. |
| Suboptimal stimulation | Titrate the concentration of the TLR agonist (e.g., LPS or R848) to ensure a robust but not saturating response. |
Problem 2: High cell death or cytotoxicity observed.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| High DMSO concentration | Ensure the final DMSO concentration in the culture medium is below 0.1%. |
| On-target toxicity | If the target pathway is essential for cell survival in your specific cell model, some level of cytotoxicity may be expected. Consider shorter incubation times. |
Problem 3: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Inaccurate pipetting of inhibitor or agonist | Use calibrated pipettes and ensure proper mixing of solutions. |
Troubleshooting Decision Tree:
Caption: A decision tree to guide troubleshooting common issues in this compound experiments.
Signaling Pathway
IRAK4 Signaling in the TLR/IL-1R Pathway:
Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., LPS or IL-1β), the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to its autophosphorylation and activation. Activated IRAK4 subsequently phosphorylates and activates IRAK1 and IRAK2. This leads to the formation of a larger signaling complex that includes TRAF6, an E3 ubiquitin ligase. TRAF6 activation ultimately triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which result in the transcription of genes encoding pro-inflammatory cytokines.[1]
Caption: Simplified diagram of the IRAK4 signaling pathway and the point of inhibition by this compound.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: IRAK4-IN-26 Experiments
Welcome to the technical support center for IRAK4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable indolo[2,3-c]quinoline derivative that acts as a highly selective and potent inhibitor of IRAK4 kinase activity.[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2] By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[2][3]
Q2: What are the key experimental applications for this compound?
This compound is primarily used in in vitro and in vivo studies to investigate the role of IRAK4 in various biological processes, particularly those related to inflammation and immunity. Common applications include:
-
Inhibition of cytokine production (e.g., TNF-α, IL-6) in immune cells stimulated with TLR agonists (e.g., LPS, R848).[1]
-
Studying the involvement of IRAK4 in inflammatory and autoimmune disease models.[4]
-
Investigating the role of IRAK4 in certain types of cancer where IRAK4 signaling is implicated.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL.[5] For experimental use, it is recommended to prepare a stock solution in DMSO. Following reconstitution, it is best to aliquot the stock solution and store it at -20°C for up to 3 months to maintain stability.[1][5]
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or No Inhibition of Downstream Signaling (e.g., NF-κB activation, cytokine production)
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | This compound is soluble in DMSO but has an aqueous solubility of 100 µg/ml at pH 7.4.[1] High concentrations of the inhibitor in aqueous cell culture media may lead to precipitation. - Visually inspect the media for any precipitate after adding the inhibitor. - Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.5%) to maintain solubility. - Prepare fresh dilutions of the inhibitor from the DMSO stock for each experiment. |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between different cell types and experimental conditions. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and stimulus. Start with a broad range of concentrations around the reported IC50 values. |
| Inadequate Pre-incubation Time | The inhibitor needs sufficient time to enter the cells and bind to its target before stimulation. - Pre-incubate the cells with this compound for at least 1 hour before adding the stimulus.[1] Optimize the pre-incubation time if necessary. |
| Cell Health and Viability | Poor cell health can lead to variable responses. - Ensure cells are healthy, have a high viability (>95%), and are in the logarithmic growth phase. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the inhibitor concentrations used are not cytotoxic. |
| Stimulus Potency | The potency of the TLR or IL-1R agonist can affect the degree of inhibition. - Verify the activity of your stimulus. Use a fresh batch if necessary. - Titrate the stimulus concentration to find an optimal level that induces a robust response without being overwhelming for the inhibitor. |
Problem 2: High Background or Non-Specific Effects in Western Blots for IRAK4 Pathway Proteins
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | The primary antibody may not be specific for the target protein or may cross-react with other proteins. - Check the antibody datasheet for validation data in your application (e.g., Western Blot). - Use a positive control (e.g., cell lysate overexpressing the target protein) and a negative control (e.g., lysate from a knockout cell line) to confirm antibody specificity. |
| Insufficient Blocking | Incomplete blocking of the membrane can lead to high background. - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Use a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). The optimal blocking agent can be antibody-dependent. |
| Inappropriate Antibody Dilution | The concentration of the primary or secondary antibody may be too high. - Optimize the antibody dilutions by performing a titration. Start with the manufacturer's recommended dilution and test several higher dilutions. |
| Insufficient Washing | Inadequate washing can leave unbound antibodies on the membrane. - Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Condition | Reference |
| IRAK4 | 94 pM | Biochemical Assay | [1] |
| IRAK1 | 65 nM | Biochemical Assay | [1] |
Table 2: Cellular Activity of this compound
| Cell Type | Stimulus | Measured Endpoint | Effect | Reference |
| Primary Human Monocytes | R848 | TNF-α and IL-6 production | Blocks production | [1] |
| Mice | LPS | TNF-α production | Inhibits production (100 mpk) | [1] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in human PBMCs stimulated with a TLR agonist.
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (for inhibitor stock)
-
TLR agonist (e.g., R848 or LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium with 10% FBS.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).
-
Inhibitor Treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add 50 µL of the TLR agonist (e.g., R848 at a final concentration of 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in the IRAK4 pathway.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium
-
This compound
-
DMSO
-
Stimulus (e.g., IL-1β or LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with this compound or vehicle (DMSO) for 1 hour, followed by stimulation with the appropriate agonist for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation, leading to cytokine production and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assay
Caption: A general experimental workflow for assessing the inhibitory effect of this compound in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of IRAK4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. The information is compiled from publicly available data on well-characterized IRAK4 inhibitors and is intended to serve as a general guide. For the purpose of this guide, we will refer to a representative IRAK4 inhibitor, "IRAK4-IN-X," to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe a phenotype that is inconsistent with known IRAK4 signaling. Could this be due to an off-target effect?
A1: Yes, unexpected phenotypes are often the first indication of off-target activity. IRAK4 is a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, leading to the activation of NF-κB and MAPK pathways.[1] If your observed phenotype does not align with the modulation of these pathways, it is crucial to consider off-target effects. Some IRAK4 inhibitors have been shown to inhibit other kinases, which could lead to unforeseen biological consequences.
Q2: What are the known off-target kinases for IRAK4 inhibitors?
A2: The off-target profile can vary significantly between different chemical scaffolds of IRAK4 inhibitors. However, some commonly observed off-target kinases for certain classes of IRAK4 inhibitors include members of the CDC-like kinase (CLK) family (CLK1, CLK2, CLK4) and Haspin (GSG2).[2][3] For example, IRAK4 Inhibitor 28 is known to inhibit CLK2, CLK4, and Haspin with potencies similar to IRAK4.[3] Another inhibitor, PF-06650833, shows some activity against IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at higher concentrations.[4] It is essential to consult the selectivity profile for the specific inhibitor you are using.
Q3: Our experiment shows incomplete inhibition of TLR-induced cytokine production, even at high concentrations of our IRAK4 inhibitor. Is this expected?
A3: While potent IRAK4 inhibitors can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, the inhibition might not always be absolute.[5] This could be due to several factors:
-
Scaffolding Function: IRAK4 has both a kinase and a scaffolding function.[6] Small-molecule inhibitors typically target the ATP-binding site and inhibit kinase activity, but may not fully disrupt the scaffolding function which can still permit some level of downstream signaling.[7]
-
Alternative Signaling Pathways: The specific cell type and stimulus used can influence the degree of dependence on IRAK4 kinase activity. Some signaling may proceed through IRAK4-independent pathways.
-
Compound Stability and Bioavailability: In cellular assays, the effective concentration of the inhibitor might be lower than expected due to factors like cell permeability, efflux pumps, or metabolic degradation.
Q4: We are seeing effects on cell cycle progression. Is this a known off-target effect?
A4: Effects on the cell cycle are not a canonical role of IRAK4 but could be explained by off-target inhibition of kinases involved in cell cycle regulation. For instance, Haspin kinase is a known off-target of some IRAK4 inhibitors and plays a crucial role in chromosome alignment during mitosis.[2][3] Inhibition of CLK family kinases can also interfere with cellular processes like splicing, which can indirectly affect the cell cycle. Therefore, if you observe cell cycle-related phenotypes, it is advisable to test for activity against these kinases.
Q5: How can we confirm if an observed effect is on-target (IRAK4-mediated) or off-target?
A5: To dissect on-target from off-target effects, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ another potent and selective IRAK4 inhibitor with a different chemical scaffold and off-target profile. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression. If the resulting phenotype mimics that of the inhibitor, it strongly suggests an on-target effect.
-
Rescue Experiment: In an IRAK4 knockout/knockdown background, express a version of IRAK4 that is resistant to the inhibitor. If the inhibitor's effect is lost, it confirms on-target activity.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to IRAK4 in a cellular context.
Quantitative Data on Inhibitor Selectivity
The following tables summarize the inhibitory potency (IC50 in nM) of several representative IRAK4 inhibitors against IRAK4 and known off-target kinases. This data highlights the importance of understanding the specific selectivity profile of the compound in use.
Table 1: Selectivity Profile of IRAK4 Inhibitor 28
| Target | IC50 (µM) |
|---|---|
| IRAK4 | 0.005 |
| Haspin | 0.004 |
| CLK2 | 0.005 |
| CLK4 | 0.008 |
| IRAK1 | 0.023 |
| CLK1 | 0.050 |
| CLK3 | >1 |
(Data sourced from Cayman Chemical)[3]
Table 2: Selectivity Profile of PF-06650833 (Zimlovisertib)
| Target | % Inhibition @ 200 nM | IC50 (nM) |
|---|---|---|
| IRAK4 | ~100% | 0.2 |
| IRAK1 | >70% | - |
| MNK2 | >70% | - |
| LRRK2 | >70% | - |
| CLK4 | >70% | - |
| CK1γ1 | >70% | - |
(Data sourced from Selleck Chemicals and MedchemExpress)[4][6]
Table 3: Selectivity Profile of HS-243
| Target | IC50 (nM) |
|---|---|
| IRAK4 | 20 |
| IRAK1 | 24 |
| TAK1 | 500 |
(Data sourced from Selleck Chemicals)[8]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the potency of an IRAK4 inhibitor against IRAK4 and potential off-target kinases.
Materials:
-
Purified recombinant human IRAK4, CLK2, Haspin, etc.
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (serial dilutions)
-
96-well plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of the IRAK4 inhibitor in DMSO, then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radioactivity). The final ATP concentration should be close to the Km for each specific kinase.[4]
-
Incubate the plate at 30°C for a specified period (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).[8]
-
For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[8]
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is then converted into a luminescent signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Cytokine Release Assay
This protocol describes a method to measure the functional effect of an IRAK4 inhibitor on cytokine production in a relevant cell line.
Objective: To assess the inhibitor's ability to block TLR-mediated inflammatory responses in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human PBMCs.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8).[1][5]
-
Test inhibitor (serial dilutions).
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
Methodology:
-
Seed THP-1 cells or PBMCs into a 96-well plate at a predetermined density.
-
Pre-treat the cells with serial dilutions of the IRAK4 inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells by adding a TLR agonist (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizations
Caption: IRAK4 signaling pathway downstream of TLR/IL-1R.
Caption: Experimental workflow for off-target effect investigation.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
troubleshooting inconsistent results with Irak4-IN-26
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Irak4-IN-26. The information is designed to help address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response.[1][2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and phosphorylates downstream targets, including IRAK1.[1][3][4] This initiates a signaling cascade leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the downstream inflammatory signaling.
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in research to study the role of IRAK4 in various biological processes, particularly in the context of innate immunity and inflammatory diseases. Its high potency and selectivity make it a valuable tool for:
-
Investigating the signaling pathways downstream of TLRs and IL-1Rs.
-
Elucidating the role of IRAK4 in autoimmune diseases such as rheumatoid arthritis and lupus.[4][5]
-
Exploring the involvement of IRAK4 in certain types of cancer.[5]
-
Studying the inflammatory response in various cell types, including monocytes and dendritic cells.
Q3: How should I store and handle this compound?
A3: Based on information for a structurally similar compound, proper storage and handling are crucial for maintaining the stability and activity of this compound.[6]
-
Storage of solid compound: Store the lyophilized powder at +2°C to +8°C and protect it from light.
-
Reconstitution: Reconstitute the compound in a suitable solvent like DMSO.
-
Storage of stock solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C. Stock solutions are typically stable for up to 3 months at -20°C.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Inconsistent Inhibitory Activity
Problem: I am observing variable or weaker-than-expected inhibition of cytokine production (e.g., TNF-α, IL-6) with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly (see Q3). If in doubt, use a fresh vial of the inhibitor. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Variability | The expression and activity of IRAK4 and other signaling components can vary between different cell lines and even between different passages of the same cell line. Use a consistent cell line and passage number for your experiments. Consider using primary cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytes, for more physiologically relevant results. |
| Assay Conditions | The choice of stimulus (e.g., LPS, R848), its concentration, and the stimulation time can significantly impact the outcome. Optimize these parameters for your specific cell system. A human whole blood (HWB) assay can be a robust system for assessing the activity of IRAK4 inhibitors.[7] |
| Solubility Issues | Poor solubility of the compound in your assay medium can lead to lower effective concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not affecting cell viability. The aqueous solubility of a similar compound is reported to be 100 µg/ml at pH 7.4.[6] |
| Incorrect Dosing | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. |
High Background Signal or Off-Target Effects
Problem: I am observing unexpected cellular responses or a high background signal in my assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Off-Target Effects | While this compound is reported to be highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[6] Use the lowest effective concentration of the inhibitor. Consider using a structurally unrelated IRAK4 inhibitor as a control to confirm that the observed effects are specific to IRAK4 inhibition. |
| Contamination | Mycoplasma or other microbial contamination can activate immune cells and lead to a high background of cytokine production. Regularly test your cell cultures for contamination. |
Experimental Protocols
General Protocol for In Vitro Inhibition of Cytokine Production
This protocol provides a general framework for assessing the inhibitory activity of this compound on cytokine production in a human monocytic cell line (e.g., THP-1).
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted compound to the cells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR agonist, such as LPS (for TLR4) or R848 (for TLR7/8), at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of the desired cytokine (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.
Visualizations
IRAK4 Signaling Pathway
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 Inhibitor, Compound 26 | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-26 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cytotoxicity of Irak4-IN-26, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable indolo[2,3-c]quinoline derivative that acts as a highly potent and selective inhibitor of IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of IRAK4, which in turn blocks the downstream phosphorylation cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1]
Q2: Is there publicly available data on the cytotoxicity of this compound?
Q3: What are the expected cytotoxic effects of inhibiting IRAK4?
A3: The cytotoxic effects of IRAK4 inhibition are context-dependent. In cancer cells, particularly those with mutations that lead to constitutive activation of the IRAK4 pathway (e.g., certain lymphomas and leukemias), inhibition of IRAK4 can lead to reduced cell proliferation and induction of apoptosis.[2] In normal cells, the cytotoxic effects are expected to be less pronounced, as IRAK4 signaling is primarily activated by specific immune stimuli.
Q4: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A4: The choice of cell line depends on the research question. For assessing on-target cytotoxicity in cancer, cell lines with known dependence on the IRAK4 pathway, such as those with MYD88 mutations (e.g., some diffuse large B-cell lymphoma (DLBCL) and Waldenström's macroglobulinemia cell lines), are suitable.[2][3] For off-target cytotoxicity, a panel of normal cell lines from different tissues (e.g., liver, kidney, endothelial cells) should be used.
Q5: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
A5: A multi-assay approach is recommended to obtain a comprehensive cytotoxicity profile. This should include:
-
Metabolic viability assays: such as the MTT or WST-1 assay, to measure the effect on cell proliferation and metabolic activity.
-
Membrane integrity assays: like the Lactate Dehydrogenase (LDH) assay, to quantify cell lysis.
-
Apoptosis assays: for instance, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between apoptotic and necrotic cell death.
Data Presentation
As specific cytotoxicity data for this compound is not publicly available, the following table presents representative data for other selective IRAK4 inhibitors to provide an overview of the potential cytotoxic effects observed in cancer cell lines.
Table 1: Representative Cytotoxicity Data for Selective IRAK4 Inhibitors (Not this compound)
| Compound Name | Cell Line | Cell Type | Assay | Endpoint | Result |
| IRAK4 Inhibitor A | DLBCL (MYD88 mutant) | B-cell Lymphoma | Viability Assay | IC50 | ~1 µM |
| IRAK4 Inhibitor B | T-ALL | T-cell Leukemia | Apoptosis Assay | % Apoptosis | Significant increase at 10 µM |
| IRAK4 Inhibitor C | Colorectal Cancer | Colon Carcinoma | Viability Assay | IC50 | > 20 µM |
Note: The data presented in this table is for illustrative purposes and is derived from studies on various selective IRAK4 inhibitors. This data should not be directly extrapolated to this compound.
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[4][5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well cell culture plates
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm within 1 hour.[6][7][8][9]
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Flow cytometry tubes
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10][11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in MTT assay | Contamination of reagents or medium; High cell density | Use fresh, sterile reagents; Optimize cell seeding density. |
| Low signal in LDH assay | Insufficient cell lysis; Low LDH activity in cells | Ensure complete lysis for the maximum release control; Increase incubation time with the compound. |
| High percentage of necrotic cells in Annexin V/PI assay | Compound may be causing rapid cell death; Harsh cell handling | Perform a time-course experiment to detect early apoptosis; Handle cells gently during harvesting and washing. |
| Inconsistent results between assays | Different mechanisms of cell death; Assay interference | Use a combination of assays to get a complete picture; Check for compound interference with the assay chemistry (e.g., colorimetric assays). |
| Poor solubility of this compound | Compound precipitation in the medium | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments. |
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Benchmarking Irak4-IN-26 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity, orchestrating signaling downstream of Toll-like receptors (TLRs) and IL-1 family receptors. Its central role in propagating inflammatory responses has made it a prime target for therapeutic intervention in a host of autoimmune diseases, inflammatory disorders, and cancers. A growing arsenal of small-molecule inhibitors and degraders are being developed to modulate its activity.
This guide provides an objective comparison of Irak4-IN-26 against other notable IRAK4 inhibitors and degraders. While this compound (also known as Compound 21) is a potent inhibitor with a reported biochemical IC50 of 6.2 nM and an oral bioavailability of 21%, publicly available data on its broader selectivity and cellular activity remains limited, precluding a comprehensive head-to-head comparison across all metrics.[1] This guide will therefore focus on contrasting its known properties with those of well-characterized clinical and preclinical candidates, including the highly potent PF-06650833, the dual IRAK4/FLT3 inhibitor Emavusertib, the clinical candidate Zabedosertib, the potent tool compound "Compound 26", and the IRAK4 degrader KT-474, which represents a distinct therapeutic modality.
Quantitative Performance Data
The following tables summarize key performance metrics for a selection of IRAK4-targeted compounds, providing a snapshot of their biochemical potency, kinase selectivity, and cellular activity.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Type | IRAK4 IC50 | IRAK1 IC50 | Selectivity (IRAK1 vs IRAK4) | Other Notable Kinase Activity |
| This compound | Inhibitor | 6.2 nM[1] | Not Available | Not Available | Not Available |
| Compound 26 | Inhibitor | 94 pM[2] | 65 nM[2] | ~691-fold | Highly selective over a panel of 27 other kinases.[2] |
| PF-06650833 | Inhibitor | 0.2 nM[3] | ~1,400 nM[4] | ~7,000-fold | >70% inhibition of MNK2, LRRK2, CLK4, CK1γ1 at 200 nM.[3] |
| Emavusertib | Inhibitor | 57 nM[5] | >28,500 nM | >500-fold[5] | Potent FLT3 inhibitor.[5] |
| Zabedosertib | Inhibitor | 3.55 nM[6] | Not Available | Not Available | Data not specified. |
| KT-474 | Degrader | N/A (Degrader) | N/A (Degrader) | N/A (Degrader) | Highly selective; IRAK4 was the only protein degraded out of >10,000.[7] |
Table 2: Cellular Activity
| Compound | Assay | Cell Type | Stimulus | Readout | Potency (IC50/DC50) |
| Compound 26 | Inhibition | Human Monocytes | R848 | TNF-α, IL-6 | Potent (exact IC50 not specified).[2] |
| PF-06650833 | Inhibition | Human PBMCs | R848 | TNF | 2.4 nM[4] |
| Emavusertib | Inhibition | THP-1 Cells | TLR Ligands | TNF-α, IL-1β, IL-6, IL-8 | <250 nM |
| Zabedosertib | Inhibition | THP-1 Cells | LPS | TNF-α | 2.3 µM |
| KT-474 | Degradation | Human Immune Cells | - | IRAK4 Degradation | 2.1 nM (DC50)[7] |
| KT-474 | Inhibition | Human Immune Cells | LPS + IL-1β | IL-6 | 0.8 nM (IC50)[7] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the process of inhibitor evaluation is crucial for understanding the mechanism and development pipeline.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Typical workflow for the discovery and validation of IRAK4 inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the evaluation of kinase inhibitors. Below are representative protocols for key in vitro and cellular assays.
Biochemical IRAK4 Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for determining the IC50 value of a test compound against recombinant IRAK4 enzyme by quantifying ATP consumption.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted 3- or 10-fold.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of test compound dilution or DMSO (for positive and negative controls).
-
Add 5 µL of a 2x kinase/substrate solution (containing IRAK4 enzyme and MBP substrate in kinase buffer) to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 2.5 µL of a 4x ATP solution (in kinase buffer) to all wells. The final ATP concentration should be at or near its Km for IRAK4.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction and Detect ADP:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Cytokine Release Assay (Human PBMCs)
This protocol describes how to measure a compound's ability to inhibit the release of pro-inflammatory cytokines from primary human immune cells stimulated with a TLR agonist.
Objective: To determine the IC50 of a compound for inhibiting TLR-mediated cytokine production in a physiologically relevant cell system.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood
-
RPMI-1640 cell culture medium supplemented with 10% FBS, penicillin/streptomycin
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compounds serially diluted in DMSO
-
96-well cell culture plates
-
Human TNF-α and/or IL-6 ELISA kits
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Plating: Seed freshly isolated PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 180 µL of culture medium.
-
Compound Treatment:
-
Add 10 µL of 20x serially diluted test compound to the appropriate wells. Include DMSO-only wells as vehicle controls.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Add 10 µL of 20x TLR agonist (e.g., R848 to a final concentration of 1 µM) to all wells except the unstimulated controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α or IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Cell Viability Assessment (Optional but Recommended):
-
To the remaining cells in the plate, add cell viability reagent according to the manufacturer's protocol to assess compound cytotoxicity.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of compound concentration and use non-linear regression to determine the IC50 value. Ensure that potent inhibition is not due to cytotoxicity by analyzing the cell viability data.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 Inhibitor, Compound 26 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 2952533-49-0 | MCE [medchemexpress.cn]
- 4. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-价格-参数-厂家-仪器谱 [m.antpedia.com]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular - IRAK4 - The Human Protein Atlas [proteinatlas.org]
A Comparative Guide to the Selectivity Profile of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4's kinase activity is essential for the activation of downstream inflammatory responses, primarily through the NF-κB and MAPK pathways.[2][3] Its pivotal role has made it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2] This guide provides a comparative analysis of the selectivity profile of IRAK4-IN-26 and other prominent IRAK4 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of IRAK4 Inhibitors
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. High selectivity for the intended target (on-target) over other kinases (off-target) minimizes the risk of adverse effects. The following table summarizes the inhibitory potency and selectivity of this compound against other noteworthy IRAK4 inhibitors.
| Inhibitor | IRAK4 IC50 | IRAK1 IC50 | Other Notable Off-Targets (IC50 or % Inhibition) | Selectivity Notes |
| This compound | 94 pM | 65 nM | Reported to have high selectivity over a panel of 27 other kinases. | Approximately 690-fold selective for IRAK4 over IRAK1. |
| IRAK4-IN-28 (AZ1495) | 5 nM[4][5][6][7] | 23 nM[4][5][6] | CLK1 (50 nM), CLK2 (5 nM), CLK4 (8 nM), Haspin (4 nM).[5][7] | Potently inhibits members of the CDC-like kinase (CLK) family and Haspin kinase.[5][7] |
| Zimlovisertib (PF-06650833) | 0.2 nM[8][9] | >70% inhibition @ 200 nM[8] | MNK2, LRRK2, CLK4, CK1γ1 (>70% inhibition @ 200 nM).[8] | Highly potent inhibitor; also shows activity against IRAK1 and several other kinases at higher concentrations.[8] |
| Zabedosertib (BAY 1834845) | 3.55 nM[10][11][12] | Not specified | Reported to have a very promising kinase selectivity profile in a KINOMEscan panel.[13] | Developed to have a unique combination of good potency and high selectivity.[13][14] |
| HS-243 | 20 nM[15][16][17] | 24 nM[15][16][17] | TAK1 (500 nM).[15][16][17] | Described as having "exquisite selectivity" in a kinome-wide screen of 468 kinases.[15][17] |
Signaling Pathways and Experimental Workflows
To provide context for the inhibitor data, the following diagrams illustrate the IRAK4 signaling pathway and the general workflow for assessing kinase inhibitor selectivity.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 General Information | Sino Biological [sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IRAK4 and IRAK1 Inhibitors for Researchers
This guide provides a detailed comparison of the efficacy of a dual IRAK1/4 inhibitor, herein referred to as IRAK-1/4 Inhibitor I, with a selection of inhibitors targeting IRAK1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family.
Introduction to IRAK Signaling
Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial for signal transduction in innate immunity.[1][2][3][4] The binding of ligands, such as pathogen-associated molecular patterns (PAMPs) to Toll-like receptors (TLRs) or cytokines to Interleukin-1 receptors (IL-1Rs), initiates the recruitment of the adaptor protein MyD88.[5][6] This leads to the formation of a signaling complex that includes IRAK4 and IRAK1.[7] IRAK4, functioning upstream, phosphorylates and activates IRAK1.[5][8] Activated IRAK1 then dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways, including NF-κB and MAP kinases, which drive the expression of pro-inflammatory genes.[6] Given their central role in inflammatory signaling, both IRAK4 and IRAK1 are compelling targets for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of IRAK-1/4 Inhibitor I and a panel of IRAK1-selective and dual/selective IRAK4 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
Table 1: Dual IRAK1/4 Inhibitor Efficacy
| Inhibitor Name | Target(s) | IC50 (nM) |
| IRAK-1/4 Inhibitor I | IRAK1 | 300[9] |
| IRAK4 | 200[9] | |
| HS-243 | IRAK1 | 24[10][11][12] |
| IRAK4 | 20[10][11][12] |
Table 2: IRAK1 Inhibitor Efficacy
| Inhibitor Name | Target(s) | IC50 (nM) | Selectivity Notes |
| Pacritinib | IRAK1, JAK2, FLT3 | 6 | Moderately selective for IRAK1 over IRAK4 (IC50 = 177 nM)[1] |
| Rosoxacin | IRAK1 | Not specified, but ~50% inhibition at 10 µM | ~50-fold more selective for IRAK1 over IRAK4[13] |
| JH-X-119-01 | IRAK1 | 9 | No inhibition of IRAK4 observed at concentrations up to 10 µM. |
Table 3: Selective and Dual IRAK4 Inhibitor Efficacy
| Inhibitor Name | Target(s) | IC50 (nM) | Selectivity Notes |
| PF-06650833 | IRAK4 | 0.2[14][15] | Highly selective for IRAK4 over IRAK1 (~7,000-fold)[16] |
| CA-4948 | IRAK4, FLT3 | 57[17] | Over 500-fold more selective for IRAK4 compared to IRAK1[18] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the efficacy of IRAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant IRAK1 or IRAK4 enzyme.
-
Kinase assay buffer (e.g., 5x Kinase assay buffer 1 from BPS Bioscience).[19]
-
ATP solution (e.g., 500 µM).[19]
-
Substrate (e.g., Myelin Basic Protein (MBP) at 5 mg/ml).[19]
-
Test inhibitor compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) for detection.[19]
-
96-well white plates.
-
-
Procedure: a. Prepare a 1x kinase assay buffer by diluting the 5x stock.[19] b. Prepare a master mix containing the 1x kinase assay buffer, ATP, and the substrate.[19] c. Serially dilute the test inhibitor in 10% DMSO in 1x kinase assay buffer.[19] d. Add the diluted inhibitor or vehicle (10% DMSO) to the wells of the 96-well plate.[19] e. Add the master mix to all wells.[19] f. Dilute the IRAK1 or IRAK4 kinase to the desired concentration (e.g., 1 ng/µl) in 1x kinase assay buffer.[19] g. Initiate the kinase reaction by adding the diluted kinase to the wells.[19] h. Incubate the plate at 30°C for 45 minutes.[19] i. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.[19] j. Read the luminescence on a plate reader. k. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: LPS-Induced Cytokine Release in THP-1 Cells
This assay assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a human monocytic cell line in response to an inflammatory stimulus.
Protocol:
-
Reagents and Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and L-glutamine.[20]
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into a macrophage-like phenotype.[21]
-
Test inhibitor compound dissolved in DMSO.
-
ELISA kits for detecting human TNF-α and IL-8.[22]
-
24-well or 96-well cell culture plates.
-
-
Procedure: a. Seed THP-1 cells in a culture flask and differentiate them into macrophage-like cells by treating with PMA (e.g., 25 nM) for 48-72 hours.[21] b. Seed the differentiated THP-1 cells into 24-well or 96-well plates at a density of 2.5 x 10^5 cells/well or 1 x 10^4 cells/well, respectively.[22][23] c. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.[18] d. Stimulate the cells with LPS (e.g., 100 ng/ml for THP-1 cells) for a specified period (e.g., 4-24 hours).[22][23] e. Collect the cell culture supernatants. f. Measure the concentration of TNF-α and IL-8 in the supernatants using ELISA kits according to the manufacturer's protocols.[22] g. Determine the IC50 value of the inhibitor for cytokine release.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Animals and Reagents:
-
Procedure: a. Immunization: On day 0, emulsify bovine type II collagen in CFA and inject it intradermally at the base of the tail of the mice.[6] b. Booster: On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.[5] c. Treatment: Begin daily oral administration of the test inhibitor or vehicle once arthritis is established (typically around day 25-28). d. Arthritis Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity. The cumulative score for all paws gives the total arthritis score for each mouse. e. Paw Swelling Measurement: Measure the thickness of the paws regularly using a caliper. f. Histopathology: At the end of the study, sacrifice the mice and collect the joints for histopathological analysis to assess inflammation, cartilage and bone erosion, and pannus formation. g. Data Analysis: Compare the arthritis scores, paw swelling, and histopathological findings between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the compound.
Mandatory Visualization
IRAK Signaling Pathway
The following diagram illustrates the TLR4/IL-1R signaling cascade leading to the activation of NF-κB and AP-1.
Caption: MyD88-dependent signaling pathway via TLR4/IL-1R.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Relationship: Selective vs. Dual Inhibition
The following diagram illustrates the relationship between selective and dual inhibitors for IRAK1 and IRAK4.
Caption: Classification of IRAK1 and IRAK4 inhibitors.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor | IRAK 1-4 Inhibitor 1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. [PDF] Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy | Semantic Scholar [semanticscholar.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK-1/4 Inhibitor I ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. curis.com [curis.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HU [thermofisher.com]
- 21. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. chondrex.com [chondrex.com]
A Comparative Guide to IRAK4 Inhibitors: Featuring Irak4-IN-26 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irak4-IN-26, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other key players in the field: PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), and BAY 1834845 (Zabedosertib). This document summarizes key experimental data to assist researchers in selecting the appropriate reference compound for their IRAK4 inhibition studies.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of the innate immune system. It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.
The IRAK4 Signaling Pathway
The binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or cytokines to IL-1Rs, triggers the recruitment of adaptor proteins like MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into close proximity with other IRAK family members, initiating a phosphorylation cascade that culminates in the activation of downstream inflammatory pathways.
Figure 1: Simplified IRAK4 Signaling Pathway. Activation of TLR/IL-1R leads to the recruitment of MyD88 and IRAK4, initiating a phosphorylation cascade that results in the transcription of pro-inflammatory genes.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and its comparators. The data has been compiled from various public sources and is intended for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
In Vitro Potency and Cellular Activity
| Compound | Target | Biochemical IC50 | Cellular Assay | Cellular IC50 | Reference |
| This compound | IRAK4 | 6.2 nM | R848-induced TNF-α/IL-6 (hPMBCs) | Not specified | [1] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 nM | R848-induced TNF-α (hPBMCs) | 2.4 nM | [2][3] |
| Emavusertib (CA-4948) | IRAK4 | 57 nM | TLR-stimulated TNF-α, IL-1β, IL-6, IL-8 (THP-1 cells) | <250 nM | [4][5] |
| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 nM | LPS-induced TNF-α (THP-1 cells) | 2.3 µM | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration for biochemical assays and cell type and stimulus for cellular assays.
Kinase Selectivity
A critical aspect of a high-quality chemical probe is its selectivity for the intended target over other kinases.
| Compound | Selectivity Profile Highlights | Reference |
| This compound | Data not readily available in public sources. | |
| PF-06650833 (Zimlovisertib) | Highly selective. In a panel of 278 kinases at 200 nM, significant inhibition (>70%) was observed for IRAK1, MNK2, LRRK2, CLK4, and CK1γ1. | [2][8] |
| Emavusertib (CA-4948) | Over 500-fold more selective for IRAK4 compared to IRAK1. Also inhibits FLT3. | [5][9] |
| BAY 1834845 (Zabedosertib) | Good kinase selectivity profile. Low inhibition of CYP3A4, CYP1A2, CYP2C8, CYP2C9, or CYP2D6 at 10 µM. | [6] |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Mouse LPS-induced TNF-α | Not specified | Inhibits LPS-induced TNF-α production. | |
| PF-06650833 (Zimlovisertib) | Rat LPS-induced TNF-α | 0.3-30 mg/kg, oral | Dose-dependent inhibition of LPS-induced TNF-α. | [3] |
| Emavusertib (CA-4948) | Mouse DLBCL Xenograft | 100-200 mg/kg, oral, daily | >90% tumor growth inhibition at 100 mg/kg; partial tumor regression at 200 mg/kg. | [4] |
| BAY 1834845 (Zabedosertib) | Mouse LPS-induced ARDS | 150 mg/kg, oral, twice | Significantly prevented lung injury and reduced inflammation. | [7][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.
IRAK4 Kinase Activity Assay (Biochemical)
This protocol is a generalized procedure based on commercially available kits.
Figure 2: General workflow for an in vitro IRAK4 kinase assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the IRAK4 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction by adding the stop solution provided in the detection kit.
-
Add the ADP detection reagent and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol outlines a common cellular assay to assess the efficacy of IRAK4 inhibitors.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (medium only) and a stimulated control (LPS + DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
Conclusion
This compound serves as a valuable reference compound for researchers studying IRAK4 biology and its role in disease. It exhibits high potency in biochemical assays. For studies requiring a well-characterized clinical candidate with extensive publicly available data, PF-06650833 (Zimlovisertib) and BAY 1834845 (Zabedosertib) are excellent choices, demonstrating high potency and selectivity. Emavusertib (CA-4948), with its dual IRAK4/FLT3 inhibitory activity, may be of interest for specific cancer-related research.
The selection of an appropriate IRAK4 inhibitor will depend on the specific research question, the experimental system being used, and the desired pharmacological profile. This guide provides a starting point for making an informed decision.
References
- 1. kymeratx.com [kymeratx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zabedosertib - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Validating the On-Target Effects of Irak4-IN-26: A Comparative Guide
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogens and initiating inflammatory responses.[2][3] Upon activation, IRAK4 phosphorylates other kinases, including IRAK1, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[3] Given its pivotal position in these pathways, aberrant IRAK4 activity has been implicated in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers, making it a highly attractive target for therapeutic intervention.[2][4]
The IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to these receptors initiates the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. This event triggers the formation of the "Myddosome" complex, leading to downstream activation of TRAF6 and ultimately, the NF-κB pathway, which drives the expression of inflammatory genes.
Comparative Analysis of IRAK4 Modulators
The validation of Irak4-IN-26's on-target effects necessitates a comparison with alternative compounds that modulate IRAK4 activity. This guide compares this compound, a highly potent small molecule inhibitor, with Zimlovisertib (PF-06650833), another selective kinase inhibitor that has entered clinical trials, and KT-474, a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the IRAK4 protein. Unlike traditional inhibitors that only block the kinase function, degraders like KT-474 aim to eliminate both the kinase and scaffolding functions of IRAK4, potentially offering a more comprehensive pathway inhibition.[5]
| Parameter | This compound | Zimlovisertib (PF-06650833) | KT-474 |
| Mechanism of Action | ATP-competitive kinase inhibitor | ATP-competitive kinase inhibitor | PROTAC-mediated protein degradation |
| IRAK4 IC₅₀ (Biochemical) | 94 pM | ~0.52 nM[6] | N/A (Degrader) |
| Cellular IC₅₀ | N/A | 0.2 nM[4][7] | N/A (Degrader) |
| Cellular DC₅₀ (Degradation) | N/A | N/A | Potent IRAK4 degradation[8] |
| Selectivity | High selectivity over 27 other kinases; IC₅₀ for IRAK1 is 65 nM (~690-fold lower potency) | High selectivity; >70% inhibition observed for IRAK1, MNK2, LRRK2, CLK4, and CK1γ1 at 200 nM[7] | Selective IRAK4 degrader[9] |
| In Vitro Activity | Blocks R848-induced TNF-α and IL-6 production in human monocytes. | Inhibits inflammatory responses in human primary cells stimulated with RA and SLE patient plasma.[10][11] | Robustly inhibits ex vivo induction of a broad array of cytokines and chemokines.[8] |
| In Vivo Activity | Inhibits LPS-induced TNF-α production in mice (at 100 mg/kg). | Reduces circulating autoantibodies in mouse lupus models and protects rats from collagen-induced arthritis.[10][11] | Demonstrates robust IRAK4 degradation in blood and skin lesions in humans.[1][8] |
| Clinical Development | Preclinical | Phase 2 Clinical Trials for Rheumatoid Arthritis.[3] | Phase 2 Clinical Trials for Atopic Dermatitis and Hidradenitis Suppurativa.[1][9] |
Detailed Experimental Protocols
Biochemical IRAK4 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
Objective: To determine the IC₅₀ value of a test compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase substrate (e.g., Myelin Basic Protein, MBP).[12]
-
ATP.
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a master mix containing 1x Kinase Assay Buffer, a specific concentration of ATP (e.g., 25 µM), and the kinase substrate (MBP).[12][13]
-
Dispense the master mix into the wells of a 384-well plate.
-
Add 1 µL of the serially diluted test compound to the appropriate wells. For control wells (0% and 100% inhibition), add DMSO.
-
To initiate the kinase reaction, add the diluted IRAK4 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[12][13]
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP detection kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: LPS-Induced Cytokine Production in Human PBMCs
This protocol assesses the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context.
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by human peripheral blood mononuclear cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Materials:
-
Isolated human PBMCs.
-
Complete RPMI 1640 medium (supplemented with 10% FBS and L-glutamine).[14]
-
Lipopolysaccharide (LPS).
-
Test compound serially diluted in DMSO.
-
96-well cell culture plates.
-
ELISA kits for human TNF-α and IL-6.
Procedure:
-
Seed PBMCs into a 96-well plate at a density of approximately 4 x 10⁴ cells/cm² in complete RPMI medium.[15]
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[15] Unstimulated cells will serve as a negative control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[15]
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This protocol evaluates the in vivo efficacy of an IRAK4 inhibitor in a mouse model of acute systemic inflammation.
Objective: To determine if a test compound can reduce the systemic production of inflammatory cytokines in mice challenged with LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound formulated for oral or intraperitoneal (i.p.) administration.
-
Vehicle control.
-
Tools for blood collection (e.g., cardiac puncture).
Procedure:
-
Acclimatize mice to the housing environment for at least one week.[16]
-
Administer the test compound or vehicle to the mice via the chosen route (e.g., oral gavage). Dosing and timing should be based on pharmacokinetic data if available.
-
After a specified time post-dosing (e.g., 2 hours), induce systemic inflammation by injecting the mice intraperitoneally with LPS (e.g., 5 mg/kg).[4][16] A control group should be injected with sterile PBS.[16]
-
At the peak of the cytokine response (typically 1.5-2 hours after LPS injection), anesthetize the mice and collect blood via cardiac puncture.[16][18]
-
Process the blood to obtain serum or plasma and store at -80°C.
-
Measure the levels of key inflammatory cytokines, such as TNF-α and IL-6, in the serum/plasma using ELISA.
-
Compare the cytokine levels between the vehicle-treated and compound-treated groups to assess the in vivo anti-inflammatory efficacy of the compound.
References
- 1. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 11. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Irak4-IN-26 and Alternative IRAK4 Inhibitors Across Diverse Cell Types
A comprehensive guide for researchers and drug development professionals on the potency and experimental evaluation of IRAK4 inhibitors, featuring Irak4-IN-26, PF-06650833, and ND-2158.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4's kinase activity is pivotal for the production of pro-inflammatory cytokines. This guide provides a comparative overview of the potency of this compound and other notable IRAK4 inhibitors—PF-06650833 (Zimlovisertib) and ND-2158—across various cell types, supported by detailed experimental protocols and pathway visualizations.
Potency Comparison of IRAK4 Inhibitors
The following table summarizes the reported potency of this compound and its alternatives in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the efficacy of these inhibitors.
| Inhibitor | Assay Type | Cell Type/Target | Potency (IC50/Ki) |
| This compound | Biochemical | IRAK4 | IC50 = 94 pM |
| Biochemical | IRAK1 | IC50 = 65 nM | |
| PF-06650833 (Zimlovisertib) | Biochemical | IRAK4 | IC50 = 0.2 nM[1][2] |
| Cell-based (TNF release) | Human PBMCs (R848-stimulated) | IC50 = 2.4 nM[2][3] | |
| Cell-based (TNF release) | Human Whole Blood (R848-stimulated) | IC50 = 8.8 nM[3] | |
| Biochemical | IRAK4 | IC50 = 0.52 nM[4] | |
| ND-2158 | Biochemical | IRAK4 | Ki = 1.3 nM[5][6] |
| Cell-based (TNF production) | Human WBCs (LPS-stimulated) | Potent inhibition[5][6] | |
| Cell-based (TNF production) | Human PBMCs (LPS-stimulated) | IC50 = 1 nM[7] | |
| Cell-based (TNF production) | Human PBMCs (CpG-stimulated) | IC50 = 13 nM[7] | |
| BAY-1834845 (Zabedosertib) | Biochemical | IRAK4 | IC50 = 3.55 nM[4] |
| Cell-based (TNF-alpha release) | THP-1 cells (LPS-stimulated) | IC50 = 2.3 µM[8][9] |
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IRAK4 signaling cascade and a typical experimental workflow.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Workflow for cell-based cytokine release assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are generalized protocols for key experiments cited in the evaluation of IRAK4 inhibitors.
IRAK4 Kinase Activity Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Materials: Recombinant human IRAK4 enzyme, kinase buffer, ATP, a suitable substrate (e.g., a peptide substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
In a microplate, add the IRAK4 enzyme, the substrate, and the kinase buffer.
-
Add the diluted inhibitor to the wells. Include wells with vehicle control (DMSO) and no-enzyme control.
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be close to the Michaelis constant (Km) for accurate Ki determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cell-Based Cytokine Release Assay (e.g., in PBMCs)
This assay assesses the functional consequence of IRAK4 inhibition in a cellular context by measuring the suppression of pro-inflammatory cytokine production.
-
Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs), THP-1 (human monocytic cell line), primary macrophages, or fibroblast-like synoviocytes (FLS).
-
Stimulants: Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8, or CpG DNA for TLR9.
-
Procedure:
-
Isolate or culture the desired cell type in appropriate media. For PBMCs, they are typically isolated from healthy donor blood using density gradient centrifugation.
-
Seed the cells in a multi-well plate at a predetermined density.
-
Prepare serial dilutions of the IRAK4 inhibitor.
-
Pre-incubate the cells with the diluted inhibitor for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a specific TLR ligand (e.g., LPS at 1 µg/mL) to induce cytokine production.[7]
-
Incubate the cells for a defined period (e.g., 5-24 hours) to allow for cytokine secretion.[7]
-
Collect the cell culture supernatant.
-
Measure the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Meso Scale Discovery (MSD) assay.
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Western Blot for IRAK1 Phosphorylation
This assay can be used to assess the proximal engagement of IRAK4 by an inhibitor by measuring the phosphorylation of its direct substrate, IRAK1.
-
Materials: Cell lysates from inhibitor-treated and stimulated cells, primary antibodies against phosphorylated IRAK1 (p-IRAK1) and total IRAK1, a loading control antibody (e.g., GAPDH), and a secondary antibody conjugated to a detection molecule (e.g., HRP).
-
Procedure:
-
Treat cells with the IRAK4 inhibitor and stimulate as described in the cytokine release assay, but for a shorter duration (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and incubate with the primary antibody against p-IRAK1.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRAK1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of IRAK1 phosphorylation inhibition.
-
Conclusion
The data presented in this guide highlights the high potency of this compound and its alternatives, PF-06650833 and ND-2158, in inhibiting IRAK4 kinase activity and its downstream inflammatory signaling. While all three compounds demonstrate nanomolar to picomolar potency in biochemical assays, their effectiveness in different cell types can vary. This underscores the importance of conducting cell-based assays in disease-relevant cell types to better predict in vivo efficacy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising IRAK4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nimbustx.com [nimbustx.com]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Irak4-IN-26: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals must adhere to established protocols for the disposal of the small molecule kinase inhibitor, Irak4-IN-26. This compound, while a valuable tool in research, requires careful handling and disposal to ensure personnel safety and environmental protection. The following procedures are based on general best practices for laboratory chemical waste management.
Essential Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach aligned with general guidelines for hazardous chemical waste is mandatory.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: In the absence of specific data to the contrary, this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container clearly labeled as "this compound Contaminated Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless compatibility is confirmed. It is best practice to maintain separate waste streams to avoid unintended reactions.
-
Step 2: Containerization and Labeling
-
All waste containers must be in good condition and compatible with the chemical.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Keep containers securely closed except when adding waste.
Step 3: Storage
-
Store waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
Ensure the storage area is away from ignition sources, as the compound is a combustible solid.[1]
-
Segregate from incompatible materials.
Step 4: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule a waste pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Key Experimental Protocol Considerations
When working with this compound, it is crucial to minimize waste generation.
-
Accurate Weighing: Precisely calculate and weigh the required amount of the compound to avoid excess.
-
Solution Preparation: Prepare only the volume of solution needed for the experiment. Stock solutions should be stored appropriately to maintain stability and prevent premature disposal.
-
Decontamination: Decontaminate work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1604034-71-0 | Sigma-Aldrich |
| Molecular Weight | 429.51 g/mol | Sigma-Aldrich |
| Form | Powder | Sigma-Aldrich |
| Solubility in DMSO | 50 mg/mL | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
